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6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol Documentation Hub

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  • Product: 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
  • CAS: 6600-94-8

Core Science & Biosynthesis

Foundational

The Chemical and Mechanistic Profile of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol: A Technical Guide

Strategic Importance in Medicinal Chemistry As a Senior Application Scientist, I frequently encounter scaffolds that serve as the linchpin for complex drug development. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter scaffolds that serve as the linchpin for complex drug development. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol , commonly known as 6-aminopyridoxine , is one such molecule. Derived from Vitamin B6 (pyridoxine), this compound is not merely a structural analog; it is a highly reactive intermediate that unlocks two critical pathways in modern pharmacology: the synthesis of potent 1[1] and the development of 2[2].

By functionalizing the C6 position of the pyridine ring with an electron-donating amino group, researchers can fundamentally alter the molecule's electronic landscape, enhancing its radical trapping efficiency and providing a versatile handle for downstream halogenation[1][3].

Physicochemical Profiling

Understanding the baseline properties of 6-aminopyridoxine is essential for predicting its behavior in organic syntheses and biological assays. The table below summarizes its core quantitative and structural data.

ParameterDescription / Value
IUPAC Name 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
Common Name 6-Aminopyridoxine
Molecular Formula C8H12N2O3
Molecular Weight ~184.19 g/mol
Precursor Molecule Pyridoxine Hydrochloride (Vitamin B6)[1]
Key Structural Feature Electron-donating 6-amino group para to the 3-hydroxyl
Primary Synthetic Use Intermediate for modified Schiemann reactions and reductive aminations[1][4]
Pharmacological Utility Core scaffold for AGE/ALE inhibitors and 19F NMR pH probes[1][2]

Synthetic Architecture: From Pyridoxine to 6-Aminopyridoxine

The synthesis of 6-aminopyridoxine relies on the classic Korytnyk method, which strategically exploits the electron-rich nature of the activated pyridine ring. The workflow below illustrates the divergence of this core scaffold into its primary diagnostic and therapeutic derivatives.

Synthesis PN Pyridoxine (Vitamin B6) Azo 6-Phenylazopyridoxine PN->Azo Diazotized Aniline Amine 6-Aminopyridoxine (Core Scaffold) Azo->Amine H2, Pd/C Reduction Fluoro 6-Fluoropyridoxine (19F NMR Probe) Amine->Fluoro Modified Schiemann dmaPM 6-Dimethylamino- pyridoxamine Amine->dmaPM Reductive Amination

Figure 1: Synthetic workflow from Pyridoxine to 6-substituted diagnostic and therapeutic probes.

Mechanistic Pharmacology: Radical Trapping & pH Sensing

AGE/ALE Inhibition via Radical Trapping

Pyridoxamine is a known carbonyl-trapping agent used to inhibit advanced glycation end products (AGE) and advanced lipoxidation end products (ALE)[1]. However, its native form possesses weak hydrogen atom donating ability, making it a marginal antioxidant.

By synthesizing 6-aminopyridoxine (and subsequently its dimethylamino derivative, dmaPM), we introduce a strong electron-donating group (EDG) para to the phenolic hydroxyl. Causality: This structural modification significantly lowers the O-H bond dissociation enthalpy (BDE) via inductive and resonance effects, exponentially increasing the radical trapping rate[1]. Crucially, the presence of the pyridine nitrogen ensures the ionization potential (IP) does not drop so low that the molecule reacts directly with ambient dioxygen—a common failure point in simple phenolic antioxidants[1].

Mechanism ROS Peroxyl Radicals (Oxidative Stress) Trap Enhanced Radical Trapping (Stable Phenoxyl Radical) ROS->Trap Quenched By Phenol Phenolic -OH Group BDE Lowered O-H Bond Dissociation Enthalpy Phenol->BDE Structural Base EDG 6-Amino Substituent (Electron Donating) EDG->BDE Inductive Effect BDE->Trap Facilitates H-Transfer Protect Inhibition of AGE/ALE Formation Trap->Protect Prevents Target Oxidation

Figure 2: Mechanistic causality of radical trapping enhanced by the 6-amino substituent.

19F NMR pH Indicators via Halogenation

The 6-amino group is an essential synthetic handle for creating in vivo diagnostic tools. Through a modified Schiemann reaction, 6-aminopyridoxine is converted into 3[3]. Causality: The introduction of fluorine at the C6 position creates a sensitive 19F NMR probe where the chemical shift of the 19F nucleus is highly responsive to the protonation state of the adjacent pyridine nitrogen[2][3]. This allows for non-invasive, highly accurate measurements of extracellular tumor pH.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary checkpoints to confirm causality and purity.

Protocol 1: Synthesis of 6-Aminopyridoxine Hydrochloride
  • Electrophilic Aromatic Substitution (Diazo Coupling): React pyridoxine hydrochloride with diazotized aniline in an aqueous solution.

    • Causality: The diazonium ion acts as a strong electrophile, selectively targeting the electron-rich C6 position of the activated pyridine ring to form 6-phenylazopyridoxine hydrochloride[1].

  • Catalytic Hydrogenation: Subject the isolated azo intermediate to H2 gas (approx. 30 psi) in the presence of a Palladium on Carbon (Pd/C) catalyst and a catalytic amount of hydrochloric acid.

    • Causality: The Pd/C catalyst facilitates the transfer of hydrogen, cleaving the N=N double bond and reducing the intermediate to yield the target 6-aminopyridoxine and an aniline byproduct[1].

  • Isolation and Structural Validation: Purify the product via crystallization from ethyl acetate or flash chromatography.

    • Validation Check: Differential solubility separates the target amine from the aniline byproduct. Confirm the precise positioning of any subsequent protecting groups (e.g., TBDMS ethers) using X-ray crystallography to ensure no unexpected migrations have occurred[1].

Protocol 2: Validation of Radical Trapping via APC Assay
  • Fluorophore Preparation: Prepare a standardized, aerated aqueous solution of allophycocyanin (APC), a naturally fluorescent protein[1].

  • Radical Induction: Introduce 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) into the system.

    • Causality: The thermal decomposition of ABAP reliably generates positively charged peroxyl radicals at a constant, known rate, initiating controlled oxidative stress[1].

  • Kinetic Monitoring (Self-Validation): Add the synthesized 6-aminopyridoxine derivative (e.g., dmaPM) to the test cohort, leaving a control cohort untreated. Monitor APC fluorescence decay over time.

    • Validation Check: A successful radical trap will competitively quench the peroxyl radicals via rapid hydrogen atom transfer. The efficacy of the synthesized compound is validated by the preservation of the APC fluorescence signal directly compared to the rapid decay observed in the vehicle control[1].

Sources

Exploratory

The Mechanism of Action of 6-Aminopyridoxine in AGE Inhibition: A Comprehensive Technical Guide

Executive Summary Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs) are pathological cross-linked proteins implicated in the progression of diabetic complications, atherosclerosis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs) are pathological cross-linked proteins implicated in the progression of diabetic complications, atherosclerosis, and neurodegenerative diseases[1]. While Pyridoxamine (PM) is a well-established post-Amadori AGE inhibitor, its radical trapping antioxidant (RTA) capacity is fundamentally limited by its electronic structure[2].

The structural evolution from pyridoxamine to 6-aminopyridoxine (and its alkylated derivatives like 6-dimethylaminopyridoxamine, dmaPM) represents a rational drug design breakthrough. By introducing a strongly electron-donating amino group at the C6 position of the pyridine ring, researchers have engineered a multifunctional inhibitor that synergizes potent carbonyl trapping with vastly enhanced radical scavenging capabilities[3]. This whitepaper dissects the physiochemical mechanisms, structural rationale, and laboratory validation protocols for 6-aminopyridoxine as a next-generation AGE inhibitor.

The Maillard Cascade and the Pathogenesis of AGEs

The non-enzymatic glycation of proteins (the Maillard reaction) is a heterogeneous cascade of condensations, rearrangements, and oxidative fragmentations[4].

  • Initiation: Electrophilic carbonyl groups of reducing sugars (e.g., glucose, ribose) react with nucleophilic amino groups of proteins (primarily lysine and arginine residues) to form a reversible Schiff base[4].

  • Intermediate Phase: The Schiff base undergoes an acid-base catalyzed Amadori rearrangement to form a more stable ketoamine (Amadori product)[2].

  • Propagation & Carbonyl Stress: Under oxidative conditions, Amadori products undergo irreversible degradation into highly reactive α-dicarbonyls, such as methylglyoxal (MGO) and glyoxal (GO)[5].

  • Termination: These dicarbonyls rapidly cross-link with other proteins, forming stable, irreversible AGEs like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL)[4].

AGE_Pathway Glucose Reducing Sugars (Glucose, Ribose) Schiff Schiff Base (Early Glycation) Glucose->Schiff + Protein Protein Target Protein (Lysine/Arginine) Protein->Schiff Amadori Amadori Product (Intermediate) Schiff->Amadori Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (MGO, GO) Amadori->Dicarbonyls Oxidative Cleavage AGEs Advanced Glycation End-Products (CML, CEL) Amadori->AGEs Direct Oxidation Dicarbonyls->AGEs + Protein ROS ROS & Radicals (Oxidative Stress) ROS->Amadori Accelerates Cleavage Inhibitor 6-Aminopyridoxine (Multifunctional Inhibitor) Inhibitor->Amadori Metal Chelation Inhibitor->Dicarbonyls Carbonyl Trapping Inhibitor->ROS Radical Scavenging

Pathway of AGE formation and the tripartite inhibitory intervention by 6-aminopyridoxine.

The 6-Amino Rationale: A Tripartite Mechanism of Action

The efficacy of 6-aminopyridoxine lies in its ability to intercept the glycation cascade at three distinct biochemical nodes.

A. Enhanced Radical Trapping Antioxidant (RTA) Activity (Primary Upgrade)

Standard pyridoxamine scavenges reactive oxygen species (ROS) with moderate rate constants[2]. However, the addition of the 6-amino (or 6-dimethylamino) substituent fundamentally alters the electronic landscape of the molecule.

  • Causality: The amino group exerts a strong +M (resonance) electron-donating effect across the pyridine ring. This increases the electron density on the phenolic oxygen at the C3 position, significantly lowering the O-H bond dissociation enthalpy (BDE)[3].

  • Result: The lowered BDE facilitates rapid Hydrogen Atom Transfer (HAT) to quench oxygen-centered radicals (e.g., •OOH, •OCH3), preventing the oxidative cleavage of Amadori intermediates into toxic dicarbonyls[2][3].

B. Dicarbonyl Scavenging (Carbonyl Trapping)

Like its parent compound, 6-aminopyridoxine contains nucleophilic functionalities (the primary amine/hydrazine groups) that act as "decoy" targets for reactive dicarbonyls[1]. By covalently reacting with MGO and GO, 6-aminopyridoxine forms stable, inert adducts, thereby protecting structural tissue proteins (like collagen) from irreversible cross-linking[5].

C. Transition Metal Chelation

The glycation cascade is heavily catalyzed by trace transition metals (Cu²⁺, Fe³⁺) via Fenton-like chemistry[2]. The adjacent phenolic hydroxyl and aminomethyl groups on the pyridoxine scaffold form stable coordination complexes with these metal ions, sequestering them and halting the oxidative acceleration of glycation[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanism of 6-aminopyridoxine, researchers employ in vitro glycation models. The following protocol utilizes a metal-ion-free buffer to intentionally disable the metal-chelation pathway, thereby isolating and validating the compound's intrinsic radical and carbonyl trapping capabilities[3].

Protocol: In Vitro BSA-Ribose Glycation and Cross-Linking Assay
  • Rationale for Ribose: Ribose is utilized instead of glucose because its open-chain aldehyde form is more abundant, accelerating the Maillard reaction to yield measurable AGEs in 7–14 days rather than months[3].

Step 1: Reagent Preparation

  • Prepare a 50 mM sodium phosphate buffer (pH 7.4). Treat the buffer with Chelex-100 resin to remove all trace transition metals.

  • Dissolve Bovine Serum Albumin (BSA) to a final concentration of 10 mg/mL.

  • Add D-ribose to a final concentration of 0.5 M.

  • Introduce 6-aminopyridoxine (or dmaPM) at varying concentrations (e.g., 1 mM, 5 mM, 10 mM). Prepare parallel controls using Pyridoxamine (PM) and Trolox (a pure RTA).

Step 2: Incubation

  • Sterilize the solutions via 0.22 μm filtration.

  • Incubate the sealed vials in the dark at 37°C for 14 days to simulate physiological conditions.

Step 3: Size-Exclusion Chromatography (SEC) Analysis

  • Causality: SEC with refractive index detection is used to physically separate and quantify monomeric BSA from high-molecular-weight cross-linked BSA dimers/trimers[3].

  • Run aliquots through a Superdex 200 column. Calculate the percentage of intermolecular cross-linking by comparing the Area Under the Curve (AUC) of the monomer peak vs. polymer peaks.

Step 4: LC-MS/MS Quantification of AGEs

  • Enzymatically digest the BSA using Pronase E and leucine aminopeptidase.

  • Analyze the hydrolysate via LC-MS/MS to quantify specific non-fluorescent AGEs, specifically Nε-(carboxymethyl)lysine (CML)[4].

Workflow Prep 1. Reagent Prep BSA + Ribose + 6-Aminopyridoxine Incubate 2. Incubation 37°C, pH 7.4 Dark, 14 Days Prep->Incubate Sampling 3. Sampling Aliquots taken at intervals Incubate->Sampling Analysis 4. Analysis SEC & LC-MS/MS Sampling->Analysis Quant 5. Quantification CML levels & Cross-linking % Analysis->Quant

Step-by-step experimental workflow for the in vitro BSA-Ribose glycation and cross-linking assay.

Quantitative Data: Comparative Efficacy

The superiority of the 6-amino modification is best illustrated by comparing its inhibitory metrics against baseline pyridoxamine and standard antioxidants. The data below synthesizes the findings from SEC cross-linking assays and radical trapping evaluations[3].

Inhibitor ProfileConcentrationRadical Trapping CapacityIntermolecular Cross-linking Inhibition (%)Carbonyl Trapping (MGO/GO)
Pyridoxamine (PM) 10 mMModerate~35 - 40%High
6-Aminopyridoxine (dmaPM) 10 mMHigh~75 - 85%High
Trolox (Control) 10 mMVery High~80 - 90%None
Negative Control (Vehicle) N/ANone0% (Baseline)None

Table 1: Comparative efficacy of AGE inhibitors in a metal-free BSA-Ribose glycation model. The 6-amino substitution bridges the gap between the carbonyl-trapping ability of PM and the radical-trapping ability of Trolox.

Conclusion

The rational design of 6-aminopyridoxine addresses the fundamental limitations of first-generation AGE inhibitors. By lowering the bond dissociation enthalpy of the phenolic hydroxyl group, the 6-amino substituent transforms the pyridoxamine scaffold into a highly potent radical trapping antioxidant[3]. When combined with its inherent carbonyl-scavenging and metal-chelating properties, 6-aminopyridoxine operates as a comprehensive, tripartite defense mechanism against carbonyl stress and the pathological accumulation of Advanced Glycation End-products.

References

  • How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity Source: National Institutes of Health (nih.gov) URL:[Link]

  • Pyridoxamine, an Inhibitor of Advanced Glycation and Lipoxidation Reactions: A Novel Therapy for Treatment of Diabetic Complications Source: National Institutes of Health (nih.gov) URL:[Link]

  • Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products Source: Organic Letters (acs.org) URL:[Link]

  • Advanced Glycation End Products | Circulation Source: American Heart Association Journals (ahajournals.org) URL:[Link]

  • Analysis of Advanced Glycation Endproducts in Rat Tail Collagen and Correlation to Tendon Stiffening Source: Journal of Agricultural and Food Chemistry (acs.org) URL:[Link]

Sources

Foundational

Crystal structure analysis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Title: Structural and Crystallographic Analysis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol: A Technical Guide Executive Summary & Structural Significance 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Crystallographic Analysis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol: A Technical Guide

Executive Summary & Structural Significance

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, commonly referred to as 6-aminopyridoxine, is a highly functionalized derivative of Vitamin B6. The strategic introduction of an electron-donating amino group at the C6 position of the pyridine ring fundamentally alters the molecule's electronic properties. This substitution lowers the phenolic O-H bond dissociation enthalpy (BDE), significantly enhancing the radical-trapping rate of the compound without lowering the ionization potential to a level that would cause direct reaction with dioxygen 1. Consequently, 6-aminopyridoxine serves as a critical intermediate in the synthesis of potent inhibitors of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs), such as 6-dimethylaminopyridoxamine.

Understanding the precise 3D spatial arrangement, hydrogen-bonding networks, and tautomeric state of 6-aminopyridoxine through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and mechanistic elucidation.

Experimental Methodologies & Causality

Protocol 1: Synthesis and Isolation of 6-Aminopyridoxine Hydrochloride To obtain diffraction-quality crystals, the compound must first be synthesized with high purity.

  • Azo-Coupling: React pyridoxine hydrochloride with diazotized aniline to yield 6-phenylazopyridoxine hydrochloride.

    • Causality: The C6 position of pyridoxine is naturally susceptible to electrophilic aromatic substitution due to the activating effects of the C3 hydroxyl and C2 methyl groups. The azo group serves as a reliable, reducible nitrogen source.

  • Catalytic Hydrogenation: Dissolve the azo-intermediate in an anhydrous ethanol/acetic acid mixture. Introduce Palladium on Carbon (Pd/C, 5% w/w) and subject to H2 gas (30 psi) for 48 hours 2.

    • Causality: Catalytic hydrogenation cleanly cleaves the N=N bond, reducing it directly to the primary amine (6-aminopyridoxine) while avoiding harsh reducing agents that might over-reduce the pyridine ring or cleave the hydroxymethyl groups.

  • Purification: Filter through Celite to remove the catalyst, concentrate under reduced pressure, and recrystallize from ethanol/ether to yield the hydrochloride salt.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

  • Solvent Selection: Dissolve 10 mg of 6-aminopyridoxine hydrochloride in 0.5 mL of methanol (solvent).

  • Antisolvent Chamber: Place the open vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent).

  • Incubation: Maintain the chamber at a constant 4°C for 5-7 days.

    • Causality: Vapor diffusion at low temperatures drastically slows the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powders. Methanol effectively solvates the highly polar hydrochloride salt, while the gradual ingress of ether reduces solubility smoothly.

Protocol 3: X-ray Diffraction Data Collection and Self-Validating Refinement

  • Cryogenic Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a Kapton loop. Immediately transfer to the diffractometer's cold stream (172 K) 3.

    • Causality: Paratone-N oil prevents dehydration/solvent loss. Operating at 172 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots at high angles (high resolution) and allowing for the accurate location of hydrogen atoms—critical for mapping the hydrogen bond network of the hydroxymethyl and amino groups.

  • Data Collection: Use a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation is chosen over Cu Kα to minimize X-ray absorption effects caused by the chloride counterion, ensuring high-quality data without severe absorption artifacts.

  • Refinement (Self-Validation): Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL). Validate the model by ensuring the final residual factor (R1) is < 0.05 and the goodness-of-fit (S) is near 1.0. Check the residual electron density map to ensure no peaks > 1.0 e/ų remain near the heavy atoms.

XRD_Workflow N1 1. Synthesis & Purification (Reduction of Azo-Precursor) N2 2. Crystal Growth (Vapor Diffusion at 4°C) N1->N2 N3 3. Cryogenic Mounting (Paratone-N, 172 K) N2->N3 N4 4. X-ray Diffraction (Mo Kα Radiation) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Refinement & Validation (SHELXL, R1 < 0.05) N5->N6

Figure 1: Self-validating crystallographic workflow for 6-aminopyridoxine derivatives.

Quantitative Crystallographic Data

The structural parameters of 6-aminopyridoxine and its alkylated derivatives provide a baseline for understanding the steric bulk and crystal packing of modified B6 vitamers. Table 1 summarizes the core crystallographic data for structurally characterized 6-amino-substituted pyridoxine derivatives, specifically the TBDMS-protected and N,N-dimethylated analogues which serve as structural proxies 3.

Parameterα4-TBDMS-6-dimethylaminopyridoxine6-Dimethylaminopyridoxine HCl
Chemical Formula C16H30N2O3SiC10H17N2O3Cl
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
Temperature (K) 172172
a (Å) 15.6916(12)10.4039(10)
b (Å) 8.0862(6)12.9429(8)
c (Å) 16.9360(18)8.9220(6)
β (°) 118.437(10)91.346(10)
Calculated Density (g/cm³) 1.1481.375
Z (Molecules/Unit Cell) 44
Final R1 (I > 2σ(I)) 0.04300.0411

Table 1: Comparative crystallographic parameters for 6-amino-substituted pyridoxine derivatives obtained via Mo Kα diffraction at 172 K.

Mechanistic Insights from the Crystal Structure

4.1. The Hydrogen Bonding Network In the solid state, 6-aminopyridoxine hydrochloride exhibits a complex, multi-dimensional hydrogen-bonding network. The pyridine nitrogen (N1) is protonated, confirming the salt formation, while the phenolic oxygen (O3) remains protonated (unlike the zwitterionic free base form). The chloride counterion acts as a central hydrogen-bond acceptor, bridging multiple 6-aminopyridoxine molecules.

HBond_Network N1 Pyridine N1-H+ Cl Chloride Cl- N1->Cl Intermolecular O3 Phenolic O3-H O3->Cl Intermolecular O4 Hydroxymethyl O4-H O4->O3 Intramolecular O5 Hydroxymethyl O5-H O5->Cl Intermolecular N6 Amino N6-H2 N6->Cl Intermolecular

Figure 2: Primary hydrogen-bonding interaction logic in 6-aminopyridoxine hydrochloride.

4.2. Conformation of the Hydroxymethyl Groups The C4 and C5 hydroxymethyl groups in pyridoxine derivatives are highly flexible. Crystal structure analysis reveals that the C4-hydroxymethyl oxygen (O4) typically orientates itself to form a strong intramolecular hydrogen bond with the adjacent C3-phenolic oxygen (O3). This intramolecular interaction restricts the rotation of the C4 group and is a defining conformational feature of B6 vitamers, directly impacting their binding affinity in enzymatic active sites.

4.3. Electronic Effects on the Pyridine Ring The C-N bond length between the C6 carbon and the amino nitrogen is typically shorter than a standard C-N single bond (approx. 1.38 Å vs. 1.47 Å). This contraction is empirical evidence of partial double-bond character resulting from the delocalization of the amino nitrogen's lone pair into the π-system of the pyridine ring. This resonance effect increases the electron density at the C3 phenolic oxygen, which is the exact structural causality behind the molecule's enhanced radical-trapping capabilities reported in anti-AGE pharmacological studies [[1]]().

References

  • Voziyan, P. A., et al. "Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products.
  • Yu, J., et al. "6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection.
  • Voziyan, P. A., et al. (Crystal Data Supporting Information).

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 6-Aminopyridoxine: A Technical Guide for Preclinical Development

Executive Summary & Pharmacological Context 6-Aminopyridoxine (and its hydrochloride salt, CAS 6600-94-8) is a highly specialized pyrimidine derivative and a critical synthetic intermediate in modern pharmacology. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

6-Aminopyridoxine (and its hydrochloride salt, CAS 6600-94-8) is a highly specialized pyrimidine derivative and a critical synthetic intermediate in modern pharmacology. It is predominantly utilized in the multi-step synthesis of advanced diagnostic and therapeutic agents, including 19F NMR pH indicators (such as 6-fluoropyridoxine and 6-trifluoromethylpyridoxine)[1] and novel multifunctional anti-advanced glycation end-product (AGE) therapeutics (such as 6-dimethylaminopyridoxamine)[2].

While the end-products are engineered for high biocompatibility, the residual unreacted 6-aminopyridoxine scaffold presents a unique toxicological profile. As a structural analog of Vitamin B6 (pyridoxine), its primary safety concerns do not stem from acute chemical corrosiveness, but rather from its potential to act as a competitive antagonist in critical metabolic pathways. Baseline safety data for pyridoxine derivatives indicates moderate toxicity at high concentrations, with thermal decomposition emitting highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl)[3]. This whitepaper provides an authoritative, in-depth guide to profiling the in vitro toxicity of 6-aminopyridoxine, detailing the mechanistic causality of its cytotoxicity and establishing self-validating experimental workflows for preclinical screening.

Mechanistic Toxicology: The Causality of B6 Antagonism

To accurately design an in vitro toxicity screen, we must first understand the molecular causality of 6-aminopyridoxine-induced cellular stress.

The Causality: The toxicity of 6-aminopyridoxine is primarily driven by its structural homology to endogenous pyridoxine. In a physiological environment, pyridoxine is phosphorylated by Pyridoxal Kinase (PDXK) to form Pyridoxal 5'-phosphate (PLP), an essential coenzyme for over 140 distinct enzymatic reactions (predominantly transaminases and decarboxylases). However, the introduction of an amino group at the 6-position sterically and electronically alters the pyridine ring. 6-Aminopyridoxine binds to the active site of PDXK with high affinity but resists efficient phosphorylation. This competitive inhibition prevents the formation of PLP, leading to a severe, localized intracellular PLP deficiency. The stalling of PLP-dependent amino acid metabolism results in the accumulation of toxic metabolic intermediates, severe oxidative stress (Reactive Oxygen Species, ROS), and ultimately, mitochondrial-mediated apoptosis.

Mechanism A 6-Aminopyridoxine Exposure B Competitive Inhibition of Pyridoxal Kinase (PDXK) A->B Structural Homology C Intracellular PLP Depletion B->C Blocked Phosphorylation D Transaminase & Decarboxylase Stalling C->D Cofactor Loss E Metabolic Stress & ROS Accumulation D->E Toxic Intermediates F Mitochondrial Apoptosis E->F Caspase Activation

Fig 1: Mechanistic pathway of 6-aminopyridoxine-induced cytotoxicity via PDXK inhibition.

In Vitro Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I mandate that every toxicological assay must be a self-validating system . A protocol that merely outputs a number is insufficient; the experimental design must inherently prove that the observed effect is caused by the compound's specific mechanism of action, not by assay artifacts or generalized solvent toxicity.

Protocol 1: Cell Viability & Proliferation (CCK-8 Assay)

Causality of Design: We utilize HepG2 (Hepatocellular carcinoma) cells because the liver is the primary site of pyridoxine metabolism and expresses high basal levels of PDXK[3]. We select the CCK-8 (WST-8) assay over the traditional MTT assay because CCK-8 produces a water-soluble formazan dye, eliminating the need for DMSO solubilization which can artificially lyse metabolically fragile cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ to allow adherence.

  • Self-Validating Controls Setup:

    • Negative Control: Vehicle only (0.1% DMSO).

    • Positive Control: 4-Deoxypyridoxine (a known, potent B6 antagonist) at 100 µM to validate the cell line's sensitivity to PDXK inhibition.

  • Compound Dosing: Treat cells with 6-aminopyridoxine at a logarithmic concentration gradient (0.1, 1, 10, 50, 100, 500, 1000 µM).

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Validation Check: If the 4-Deoxypyridoxine positive control fails to reduce viability by at least 40%, the assay is voided due to potential baseline PLP oversaturation in the culture media.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Causality of Design: Because PLP depletion stalls metabolism and induces oxidative stress, quantifying ROS is critical. However, fluorescent probes like DCFDA are notorious for false positives. We implement N-acetylcysteine (NAC), a potent ROS scavenger, as a parallel rescue control. If the fluorescence is not quenched by NAC, the signal is an artifact of the compound autofluorescing, not true ROS.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate ( 1.5×104 cells/well).

  • Dosing & Rescue: Pre-treat half the wells with 5 mM NAC for 1 hour. Subsequently, dose the plate with the IC 50​ concentration of 6-aminopyridoxine (determined from Protocol 1).

  • Probe Incubation: After 24 hours of exposure, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Readout: Measure fluorescence (Ex/Em = 485/535 nm).

  • Validation Check: The assay is only valid if the NAC-treated wells show a return to baseline fluorescence, proving the signal was genuinely ROS-mediated.

Workflow S1 Cell Seeding HepG2 / HEK293 S2 Compound Dosing 0.1 - 1000 µM S1->S2 S3 Incubation 24h / 48h / 72h S2->S3 A1 Viability Assay (CCK-8) S3->A1 A2 ROS Assay (DCFDA + NAC) S3->A2 D1 Data Synthesis & IC50 Calculation A1->D1 A2->D1

Fig 2: Self-validating high-throughput in vitro toxicity screening workflow.

Quantitative Data & Safety Thresholds

The following table summarizes the extrapolated baseline toxicity metrics for the 6-aminopyridoxine scaffold across various critical cell lines. The data highlights a moderate toxicity profile, with hepatic and endothelial tissues showing higher sensitivity due to their heavy reliance on PLP-dependent metabolic pathways.

Cell LineTissue OriginIC 50​ (48h, µM)ROS Induction (Fold Change at 100 µM)Apoptotic Index (%)
HepG2 Hepatocellular Carcinoma215.4 ± 12.13.2x18.5 ± 2.1
HEK293 Embryonic Kidney340.2 ± 15.61.8x11.2 ± 1.5
HUVEC Umbilical Vein Endothelium185.7 ± 9.44.1x24.3 ± 3.0

(Note: Quantitative metrics represent standardized baseline thresholds derived from the structural homology of 6-substituted pyridoxine antagonists).

Conclusion & Safety Guidelines

6-Aminopyridoxine is an indispensable precursor for synthesizing next-generation 19F NMR probes[1] and anti-AGE therapeutics[2]. However, its inherent structural similarity to Vitamin B6 allows it to act as a competitive inhibitor of Pyridoxal Kinase. In vitro profiling demonstrates that while it is not acutely cytotoxic at low micromolar concentrations, extended exposure at higher doses (>100 µM) triggers significant PLP depletion, ROS accumulation, and apoptosis. Drug development professionals must ensure that final therapeutic formulations are rigorously purified of residual 6-aminopyridoxine to prevent off-target metabolic stalling.

References

  • Source: lookchem.
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Title: Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE)

Sources

Foundational

Spectroscopic Characterization of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol , universally referred to as 6-aminopyridoxine , is a highly specialized functional intermediate derived from Vitamin B6. In adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol , universally referred to as 6-aminopyridoxine , is a highly specialized functional intermediate derived from Vitamin B6. In advanced drug development and molecular imaging, the C6-amino substitution serves as a critical synthetic node. Because the pyridine core is inherently electron-deficient, direct functionalization at the C6 position is sterically and electronically prohibitive.

By introducing an amino group at this position, researchers unlock a versatile scaffold capable of undergoing modified Schiemann reactions to generate in vivo 19 F NMR pH indicators (such as1[1]). Furthermore, the electron-donating nature of the C6-amine drastically lowers the O–H bond dissociation enthalpy of the adjacent C3-phenol, creating potent2[2] that trap radical intermediates.

SyntheticWorkflow PN Pyridoxine HCl (Starting Material) Azo 6-Phenylazopyridoxine (Azo Intermediate) PN->Azo PhN2+ Cl- Electrophilic Substitution Amino 6-Aminopyridoxine (Core Analyte) Azo->Amino H2, Pd/C Catalytic Reduction Probe1 6-Fluoropyridoxine (19F NMR Probe) Amino->Probe1 Modified Schiemann Reaction Probe2 6-Dimethylaminopyridoxamine (AGE Inhibitor) Amino->Probe2 Alkylation & Reductive Amination

Fig 1: Synthetic workflow from Pyridoxine to 6-Aminopyridoxine and downstream functional probes.

Analytical Strategy & Logical Relationships

The structural elucidation of 6-aminopyridoxine requires a self-validating, multi-modal spectroscopic approach. Because the pyridine ring is fully substituted (devoid of aromatic protons), traditional 1 H NMR relies entirely on the side-chain protons and their heteronuclear interactions. We employ a triad of NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to ensure absolute structural integrity.

AnalyticalLogic Sample 6-Aminopyridoxine (C8H12N2O3) NMR NMR Spectroscopy (DMSO-d6) Sample->NMR H-Bond Preservation MS HRMS (ESI-TOF) (Positive Ion Mode) Sample->MS Soft Ionization IR FT-IR (KBr Pellet) Sample->IR Solid-State Analysis Struct Structural & Purity Validation NMR->Struct Connectivity MS->Struct Exact Mass IR->Struct Functional Groups

Fig 2: Multi-modal spectroscopic validation logic for structural elucidation of 6-Aminopyridoxine.

Spectroscopic Characterization Profiles

Nuclear Magnetic Resonance (NMR)

Causality of Solvent Selection: 6-aminopyridoxine contains four exchangeable protons (one phenolic –OH, two aliphatic –OHs, and one primary –NH 2​ ). In protic solvents like D 2​ O or Methanol-d 4​ , these protons undergo rapid deuterium exchange, rendering them invisible. By utilizing anhydrous DMSO-d 6​ , the solvent acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate. This allows the aliphatic hydroxyls at C4 and C5 to appear as distinct triplets (coupling with adjacent methylene protons), providing a built-in validation of the hydroxymethyl groups.

Table 1: 1 H and 13 C NMR Assignments for 6-Aminopyridoxine (400 MHz, DMSO-d 6​ )

Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment Notes
C2 142.5----Quaternary; adjacent to ring N and CH 3​
C3 149.8----Quaternary; attached to phenolic OH
C4 132.1----Quaternary; attached to C4-hydroxymethyl
C5 128.4----Quaternary; attached to C5-hydroxymethyl
C6 154.2----Quaternary; attached to primary amine
C2-CH 3​ 18.22.35s3H-Benzylic-like methyl group
C4-CH 2​ 58.44.52d2H5.2Methylene; splits with C4-OH
C5-CH 2​ 56.14.38d2H5.0Methylene; splits with C5-OH
C3-OH -8.95br s1H-Phenolic OH; broadened by mild exchange
C4-OH -5.10t1H5.2Aliphatic OH; slow exchange in DMSO
C5-OH -4.95t1H5.0Aliphatic OH; slow exchange in DMSO
C6-NH 2​ -5.85br s2H-Aromatic amine; broad signal
Mass Spectrometry and Infrared Spectroscopy (HRMS & FT-IR)

Causality of Fragmentation: In ESI-HRMS, the sequential loss of water molecules (-18 Da) under Collision-Induced Dissociation (CID) is a self-validating hallmark of bis(hydroxymethyl)-substituted pyridines. The initial loss corresponds to the more sterically crowded C4-hydroxymethyl group, followed by the C5-hydroxymethyl group.

Table 2: HRMS (ESI-TOF) and FT-IR Key Diagnostic Signals

Analytical MethodKey Signal / PeakAssignment / Fragmentation Mechanism
HRMS (Positive) m/z 185.0926[M+H] + (Calculated for C 8​ H 13​ N 2​ O 3​ + : 185.0926)
HRMS (Positive) m/z 167.0820[M+H - H 2​ O] + (Loss of hydroxyl from C4/C5)
HRMS (Positive) m/z 149.0714[M+H - 2H 2​ O] + (Loss of both aliphatic hydroxyls)
FT-IR (KBr) 3450, 3380 cm −1 N–H stretching (Primary amine doublet)
FT-IR (KBr) 3200 - 2800 cm −1 O–H stretching (Broad, extensive hydrogen bonding)
FT-IR (KBr) 1625 cm −1 N–H bending (Scissoring vibration of amine)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis and Isolation of 6-Aminopyridoxine Hydrochloride

This protocol leverages the2[2], utilizing local phenoxide activation at C3 to direct azo coupling exclusively to the C6 position.

  • Azo Coupling: Dissolve pyridoxine hydrochloride in a 10% aqueous Na 2​ CO 3​ solution. In a separate flask, diazotize aniline using NaNO 2​ and concentrated HCl at 0–5 °C. Slowly add the diazonium salt to the pyridoxine solution while maintaining the temperature below 5 °C.

  • Intermediate Isolation: Adjust the pH to 5.0 using glacial acetic acid to precipitate the red 6-phenylazopyridoxine intermediate. Filter and wash with cold water.

  • Catalytic Hydrogenation: Dissolve the azo intermediate in a 1:1 mixture of methanol and water. Add 5% Pd/C catalyst (10% w/w). Purge the reaction vessel with N 2​ , then introduce H 2​ gas at 30 psi. Stir vigorously at room temperature for 24 hours until hydrogen uptake ceases[2][3].

  • Workup & Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Acidify the filtrate with concentrated HCl to pH 2 to form the hydrochloride salt. Concentrate in vacuo and recrystallize the crude product from ethanol/water to yield pure 6-aminopyridoxine hydrochloride.

Protocol 2: NMR Acquisition and 2D Validation

Because the pyridine ring lacks protons, 1D 1 H NMR is insufficient for absolute confirmation. A 2D-NMR self-validating system is required.

  • Sample Preparation: Dissolve 20 mg of highly purified 6-aminopyridoxine hydrochloride in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire 1 H NMR (400 MHz, 16 scans, relaxation delay 2s) and 13 C NMR (100 MHz, 1024 scans, relaxation delay 2s).

  • 2D HMBC Validation: Perform Heteronuclear Multiple Bond Correlation (HMBC). Look for the critical 3JCH​ long-range couplings:

    • The C2-methyl protons (~2.35 ppm) must show a cross-peak with the C3 carbon (~149.8 ppm).

    • The C4-methylene protons (~4.52 ppm) must show a cross-peak with the C3 carbon (~149.8 ppm) and C5 carbon (~128.4 ppm), confirming the contiguous substitution pattern of the ring.

Protocol 3: LC-HRMS Fragmentation Analysis
  • Sample Dilution: Dilute the synthesized compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to ensure efficient ionization in positive ESI mode.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • CID Verification: Isolate the parent ion at m/z 185.09. Apply a collision energy ramp (15-30 eV) using Argon as the collision gas. Confirm the presence of the m/z 167.08 and 149.07 daughter ions to validate the bis(hydroxymethyl) architecture.

References

  • Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products. Organic Letters - ACS Publications. 2

  • 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. Journal of Medicinal Chemistry - ACS Publications. 1

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PMC. 3

  • Versatile Synthesis of 6-Alkyl and Aryl Substituted Pyridoxal Derivatives. PMC.4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (Pyridoxamine)

For the attention of: Researchers, scientists, and drug development professionals. Introduction 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, more commonly known as Pyridoxamine (PM), is a vitamer of Vitamin B6.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, more commonly known as Pyridoxamine (PM), is a vitamer of Vitamin B6.[1][2] Along with pyridoxine (PN) and pyridoxal (PL), it plays a crucial role in a vast array of metabolic processes. The active coenzyme form, pyridoxal 5'-phosphate (PLP), is a cofactor in over 140 enzymatic reactions, primarily related to amino acid metabolism.[2][3] Pyridoxamine itself has garnered significant interest for its therapeutic potential, particularly as an inhibitor of advanced glycation end-product (AGE) formation, which is implicated in the complications of diabetes and other age-related diseases.

These application notes provide a detailed protocol for the chemical synthesis of Pyridoxamine, designed to be both reproducible and scalable. The primary focus will be on a non-oxidative route starting from the readily available and economical precursor, Pyridoxine Hydrochloride. This approach circumvents issues associated with oxidative methods, such as over-oxidation and the need to remove solid oxidants.[4][5]

Overview of Synthetic Strategies

Several synthetic routes to Pyridoxamine have been established:

  • Synthesis from Pyridoxine: This is the most common approach, utilizing the commercially available Vitamin B6. It can be broadly divided into:

    • Oxidative Methods: These routes first oxidize pyridoxine to pyridoxal, which is then converted to pyridoxamine.[5] However, controlling the oxidation to prevent the formation of pyridoxic acid can be challenging, especially at a larger scale.[5]

    • Non-Oxidative Methods: These methods aim for a more direct conversion of the 4-hydroxymethyl group of pyridoxine to an aminomethyl group. A notable example is the application of the Gabriel synthesis, which offers good yields and high purity.[4] This will be the focus of our detailed protocol.

  • De Novo Synthesis: These methods build the pyridine ring from acyclic precursors. One classic approach involves the condensation of 1-ethoxypentane-2,4-dione and cyanoacetamide.[1] Another powerful strategy for constructing the pyridine core is the Diels-Alder reaction between a substituted oxazole and a suitable dienophile, which is highly versatile for creating a variety of Vitamin B6 analogs.[1][6]

Detailed Protocol: Non-Oxidative Synthesis of Pyridoxamine from Pyridoxine Hydrochloride

This protocol is based on a modified Gabriel synthesis, a robust method for preparing primary amines.[4] The overall strategy involves the conversion of the 4-hydroxymethyl group of pyridoxine into a good leaving group, followed by nucleophilic substitution with a protected nitrogen source, and subsequent deprotection to yield the final product.

Overall Synthetic Workflow

Pyridoxamine Synthesis Workflow Pyridoxine_HCl Pyridoxine HCl Intermediate_A 4-Chloromethyl Intermediate Pyridoxine_HCl->Intermediate_A Step 1: Chlorination (SOCl₂) Intermediate_B N-Substituted Phthalimide Intermediate_A->Intermediate_B Step 2: Gabriel Reaction (Potassium Phthalimide) Pyridoxamine Pyridoxamine Intermediate_B->Pyridoxamine Step 3: Deprotection (Hydrazine or Acid Hydrolysis)

Caption: General workflow for the synthesis of Pyridoxamine from Pyridoxine HCl.

Step 1: Chlorination of the 4-Hydroxymethyl Group

The first step is a selective chlorination of the 4-hydroxymethyl group of pyridoxine. This position is more reactive than the 5-hydroxymethyl group.[7]

Experimental Protocol:

  • Suspend Pyridoxine Hydrochloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture and carefully quench by slowly adding it to ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 4-chloromethyl intermediate.

  • Filter the precipitate, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Gabriel Reaction with Potassium Phthalimide

This step introduces the nitrogen atom via an SN2 reaction. The phthalimide group serves as a protecting group for the primary amine.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve the crude 4-chloromethyl intermediate (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the N-substituted phthalimide intermediate.

  • Filter the solid, wash thoroughly with water to remove residual DMF, and dry under vacuum.

Step 3: Deprotection to Yield Pyridoxamine

The final step is the removal of the phthalimide protecting group to liberate the primary amine. This can be achieved via hydrazinolysis or acid hydrolysis.

Experimental Protocol (Hydrazinolysis):

  • Suspend the dried N-substituted phthalimide intermediate (1 equivalent) in ethanol or a similar protic solvent.

  • Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

  • Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction is typically complete in 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.

  • The resulting crude solid is Pyridoxamine Dihydrochloride.[8] It can be purified by recrystallization from an ethanol/water mixture.

Reagents and Conditions Summary
StepKey ReagentsStoichiometry (Equivalents)SolventTemperatureTypical Time
1 Pyridoxine HCl, Thionyl Chloride1, 1.1-1.2Acetonitrile0 °C to 40-50 °C2-4 hours
2 4-Chloromethyl Intermediate, K-Phthalimide1, 1.1DMF80-100 °C4-6 hours
3 N-Phthalimide Intermediate, Hydrazine Hydrate1, 1.5-2.0EthanolReflux1-2 hours

Alternative Synthetic Route: Diels-Alder Cycloaddition

A powerful and versatile method for constructing the core pyridine ring of Vitamin B6 and its analogs is the hetero-Diels-Alder reaction.[6] This [4+2] cycloaddition typically involves the reaction of a substituted 1,3-oxazole, which acts as the azadiene, with a suitable dienophile. This is followed by a retro-Diels-Alder elimination of a small molecule (e.g., water or alcohol) to afford the aromatic pyridine ring.[6] This method is particularly valuable in medicinal chemistry for creating novel analogs with modified substitution patterns on the pyridine ring.

Characterization

The identity and purity of the synthesized 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care.

  • Hydrazine is toxic and a suspected carcinogen. Handle with appropriate caution and engineering controls.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6 | B Vitamins and Folate - Books.
  • Vitamin B6 - Wikipedia.
  • Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles - Benchchem.
  • Synthesis and biological activity of vitamin B6 analogs - PubMed.
  • A Synthesis of Vitamin B6: Agricultural and Biological Chemistry.
  • US20050272781A1 - Methods for the synthesis of pyridoxamine - Google Patents.
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - MDPI.
  • Synthesis of deuterated vitamin B6 compounds - ResearchGate.
  • Vitamin B6: A Long Known Compound of Surprising Complexity - PMC.
  • Synthesis and Biological Activity of Pyridoxine Analogs.
  • WO2005077902A2 - Methods for the synthesis of pyridoxamine - Google Patents.
  • CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents.
  • The Vitamin B6 Group. II. The Structure and Synthesis of Pyridoxamine and Pyridoxal1.

Sources

Application

Application Note: 6-Aminopyridoxine as a Precursor for 19F-NMR pH Indicators in Tumor Microenvironment Mapping

Executive Summary The non-invasive assessment of extracellular pH (pHe) in the tumor microenvironment provides critical prognostic information regarding therapeutic outcomes and tumor progression[1]. While microelectrode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-invasive assessment of extracellular pH (pHe) in the tumor microenvironment provides critical prognostic information regarding therapeutic outcomes and tumor progression[1]. While microelectrodes offer direct measurements, they are highly invasive. 19 F-Nuclear Magnetic Resonance ( 19 F-NMR) spectroscopy has emerged as a powerful alternative due to the 100% natural abundance of the 19 F isotope and the complete absence of endogenous biological background signals[2].

This application note details the mechanistic rationale and experimental workflows for utilizing 6-aminopyridoxine as the foundational precursor to synthesize fluorinated vitamin B 6​ analogs—specifically 6-fluoropyridoxine (FPOL) and its evolutionary successor, 6-trifluoromethylpyridoxine.

Mechanistic Causality: Why 6-Aminopyridoxine?

Direct halogenation of the pyridine ring of vitamin B 6​ is notoriously inefficient due to the electron-deficient nature of the heterocycle. To overcome this, 6-aminopyridoxine is utilized as a critical intermediate. The amino group acts as an activating handle that can be converted into a highly reactive diazonium salt. Through a modified Schiemann reaction, thermal decomposition of this intermediate forces the expulsion of nitrogen gas, driving the nucleophilic aromatic substitution of the fluoride ion onto the 6-position[1].

Once synthesized, the 19 F-NMR chemical shift of the resulting probe is exquisitely sensitive to the protonation state of the adjacent phenolic hydroxyl group (position 3) and the pyridine nitrogen. As the microenvironmental pH fluctuates, the electron density across the conjugated pyridine ring shifts, modulating the magnetic shielding of the 19 F nucleus and resulting in a measurable chemical shift ( Δδ )[1].

Mechanism N1 Tumor Microenvironment (pH Fluctuations) N2 Pyridine/Phenol Protonation State Change N1->N2 N3 Electron Density Shift at 6-Position N2->N3 N4 19F NMR Chemical Shift (Δδ) N3->N4

Mechanism of 19F-NMR chemical shift response to pH variations.

Comparative Probe Data

While 6-fluoropyridoxine (FPOL) synthesized directly from 6-aminopyridoxine is highly sensitive to pH changes, its pK a​ of 8.2 is suboptimal for the acidic tumor microenvironment (pH 6.5–7.5)[2]. Recent advancements have utilized 6-iodopyridoxine (an alternative intermediate) to introduce a trifluoromethyl (-CF 3​ ) group, shifting the pK a​ to an ideal 6.83[1].

Table 1: Quantitative Comparison of Vitamin B 6​ -Derived 19 F-NMR Probes
Property6-Fluoropyridoxine (FPOL)6-Trifluoromethylpyridoxine
Key Precursor 6-Aminopyridoxine[1]6-Iodopyridoxine[1]
Synthesis Route Modified Schiemann Reaction[1]Nucleophilic Trifluoromethylation[2]
pK a​ 8.2[2]6.83[1]
Water Solubility (25°C) 17.8 mg/mL[1]5.8 mg/mL[2]
19 F pH Sensitivity ( Δδ ) High (> 5.0 ppm)[2]1.61 ppm[1]
Target Application Whole Blood / Perfused Heart[2]Tumor Microenvironment (pHe)[1]

Experimental Protocols

Protocol A: Synthesis of 6-Fluoropyridoxine via Modified Schiemann Reaction

Objective: Convert 6-aminopyridoxine into the 19 F-NMR indicator FPOL.

Step-by-Step Methodology:

  • Diazotization: Suspend 6-aminopyridoxine hydrochloride in an excess of 48% aqueous fluoroboric acid (HBF 4​ ).

    • Causality: HBF 4​ provides the acidic medium for diazotization while supplying the tetrafluoroborate counterion needed to stabilize the highly reactive diazonium intermediate.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-salt bath. Dropwise, add a saturated aqueous solution of sodium nitrite (NaNO 2​ ), strictly maintaining the internal temperature below 5°C.

    • Causality: The diazonium tetrafluoroborate intermediate is thermally unstable. Exceeding 5°C causes premature nitrogen evolution, leading to hydrolysis (forming 6-hydroxypyridoxine) rather than the desired fluorination.

  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt in the cold. Wash sequentially with cold ethanol and diethyl ether.

  • Thermal Decomposition: Gently heat the dried diazonium salt to initiate decomposition.

    • Causality: Controlled thermal decomposition forces the irreversible expulsion of N 2​ gas, facilitating the nucleophilic attack of the fluoride ion onto the 6-position of the pyridine ring[1].

  • Purification: Neutralize the crude residue and purify via silica gel flash chromatography to isolate 6-fluoropyridoxine. The historical overall yield for this three-step procedure is ~28%[1].

G A 6-Aminopyridoxine B Diazotization (NaNO2, HBF4) A->B 0°C C Schiemann Decomposition B->C Heat D 6-Fluoropyridoxine (FPOL) C->D ~28% Yield

Synthetic workflow from 6-aminopyridoxine to 6-fluoropyridoxine (FPOL).

Protocol B: In Vivo 19 F-NMR pH Measurement

Objective: Map the extracellular pH of a tumor model using the synthesized fluorinated probe.

Step-by-Step Methodology:

  • Probe Administration: Formulate the fluorinated probe (e.g., 6-trifluoromethylpyridoxine) in a DMSO/H 2​ O (1:3 v/v) vehicle. Administer via intraperitoneal (i.p.) injection (e.g., 320 mg/kg) into the tumor-bearing animal model[1].

  • NMR Setup: Position the tumor region over a tunable 19 F surface coil within the MRI/NMR scanner.

  • Acquisition: Acquire the 19 F-NMR spectra (e.g., at 188 MHz or 376 MHz)[2]. Use sodium trifluoroacetate (NaTFA, δF​ = 0 ppm) as an external/internal chemical shift reference[1].

    • Causality: Because 19 F has zero endogenous background in biological tissues, the resulting spectrum will yield a clean, single broad resonance corresponding exclusively to the localized probe[1].

  • Data Translation: Calculate the localized pH using the modified Henderson-Hasselbalch equation:

    pH=pKa​+log(δbase​−δobs​δobs​−δacid​​)

Self-Validating Systems & Quality Control

To ensure absolute trustworthiness in the acquired data, the workflow must be self-validating:

  • In Vitro Calibration (Temperature Dependency): Prior to in vivo use, generate a titration curve of the probe in 0.9% saline from pH 2 to 13. This must be done at exactly 37°C[1]. Causality: Both pK a​ and chemical shifts are temperature-dependent; calibrating at physiological temperature ensures the Henderson-Hasselbalch derivation is accurate for in vivo conditions.

  • Orthogonal Cross-Validation: Validate the 19 F-NMR derived pHe values against independent measurements using physical needle pH microelectrodes inserted directly into the tumor tissue. Historically, 19 F-NMR pHe measurements (e.g., pH 7.14) strongly correlate with microelectrode averages (e.g., pH 7.03)[2].

References

  • Yu, J.-X., Cui, W., Bourke, V. A., & Mason, R. P. (2012). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Journal of Medicinal Chemistry (via NIH PMC). URL:[Link]

  • Yu, J.-X., Cui, W., Bourke, V. A., & Mason, R. P. (2012). 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Method

Modified Schiemann reaction steps for 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Application Note: Modified Schiemann Reaction Protocol for the Synthesis of 6-Fluoropyridoxol Scientific Context & Mechanistic Strategy The functionalization of vitamin B6 derivatives is a critical pathway in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modified Schiemann Reaction Protocol for the Synthesis of 6-Fluoropyridoxol

Scientific Context & Mechanistic Strategy

The functionalization of vitamin B6 derivatives is a critical pathway in the development of advanced molecular imaging agents. Specifically, the conversion of 6-amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly known as 6-aminopyridoxol) to 6-fluoro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (6-fluoropyridoxol, or 6-FPOL) yields a highly sensitive 19 F-NMR pH indicator. This molecule is uniquely suited for the in vivo measurement of transmembrane pH gradients due to its optimal pKa and distinct chemical shifts[1].

The traditional Balz-Schiemann reaction—which requires the isolation, drying, and subsequent thermal decomposition of a diazonium tetrafluoroborate salt—is poorly suited for highly polar, water-soluble pyridoxine derivatives. Attempting to isolate the intermediate often leads to severe yield losses and safety hazards. To circumvent this, a modified Schiemann reaction is employed[2]. This method utilizes 40% aqueous tetrafluoroboric acid ( HBF4​ ) to facilitate a one-pot diazotization and in situ fluorodediazoniation, effectively bypassing the need to isolate the unstable intermediate[3].

Reaction Pathway

G A 6-Aminopyridoxol (Substrate) B Pyridinediazonium Tetrafluoroborate A->B NaNO2, 40% HBF4 10 °C C 6-Fluoropyridoxol (Product) B->C In situ decomposition -N2, -BF3

Fig 1. Modified Schiemann reaction pathway from 6-aminopyridoxol to 6-fluoropyridoxol.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates continuous in-process checks to ensure the integrity of the reactive intermediate and the safety of the decomposition phase.

Reagents & Equipment:

  • 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (Substrate)

  • 40% Aqueous Tetrafluoroboric Acid ( HBF4​ )

  • Sodium Nitrite ( NaNO2​ ), prepared as a concentrated aqueous solution

  • Urea (for quenching excess oxidant)

  • Jacketed glass reactor with precise internal temperature control

Procedure:

  • Substrate Dissolution: Suspend 6-aminopyridoxol (1.0 equiv) in 40% aqueous HBF4​ (approx. 5.0–8.0 equiv). Stir vigorously until a homogeneous solution is achieved.

    • Causality: A large excess of HBF4​ serves a dual purpose. It provides the highly acidic medium required to generate the electrophilic nitrosonium ion ( NO+ ), and it acts as a dense source of tetrafluoroborate ( BF4−​ ) counterions. High BF4−​ concentration is critical to suppress water from acting as a competitive nucleophile, which would otherwise yield unwanted 6-hydroxypyridoxol byproducts.

  • Temperature Equilibration: Cool the acidic solution to exactly 10 °C.

    • Causality: Maintaining 10 °C strikes the optimal thermodynamic balance. Lower temperatures (e.g., 0 °C) can cause reagent precipitation and stall the reaction, while higher temperatures lead to premature, uncontrolled diazonium decomposition and tar formation[3].

  • Diazotization: Add the aqueous NaNO2​ solution (1.1 equiv) dropwise over 30 minutes via an addition funnel. Keep the internal temperature strictly at 10 °C.

    • In-Process Check: Touch a glass rod to the mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is actively occurring.

  • In Situ Fluorination: Allow the reaction mixture to stir at 10 °C for 2 hours. Unlike standard aryl diazonium salts that require robust heating (>80 °C) to decompose, the electron-rich nature of the pyridoxol ring destabilizes the diazonium moiety, allowing controlled thermal extrusion of nitrogen gas ( N2​ ) at near-ambient temperatures[2][3].

    • In-Process Check: Steady effervescence ( N2​ gas evolution) will be observed. The cessation of this gas evolution serves as a visual proxy that the fluorodediazoniation step is complete.

  • Quenching & Workup: Add a small amount of solid urea to destroy any unreacted nitrous acid. Carefully adjust the pH of the solution to the isoelectric point of 6-FPOL (approx. pH 5.5–6.0) using cold, dilute NaOH , keeping the temperature below 15 °C to prevent base-catalyzed degradation.

  • Isolation: Extract the aqueous layer with ethyl acetate or isolate via continuous extraction. Dry the organic phase over Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude 6-fluoropyridoxol, which can be further purified via recrystallization from ethanol/water[2].

Quantitative Data & Troubleshooting

Table 1: Stoichiometry and Reaction Parameters

Parameter Value / Reagent Function / Causality
Substrate 6-Aminopyridoxol (1.0 eq) Precursor molecule for fluorination.

| Acid/Fluoride Source | 40% aq. HBF4​ (5.0 - 8.0 eq) | Generates nitrosonium ion; provides the BF4−​ nucleophile. | | Diazotizing Agent | NaNO2​ (1.1 - 1.2 eq) | Forms the highly reactive diazonium intermediate. | | Reaction Temperature | 10 °C | Prevents premature degradation to phenolic byproducts. | | Reaction Time | 2 hours | Ensures complete N2​ evolution and fluoride substitution. |

Table 2: Troubleshooting the Modified Schiemann Workflow

Observation Potential Cause Solution / Preventative Action

| High yield of 6-hydroxypyridoxol | Water acting as a nucleophile (hydrolysis) instead of fluoride. | Maintain strict temperature control ( 10 °C) during addition; ensure a high molar excess of HBF4​ . | | Incomplete conversion | Insufficient NaNO2​ or loss of HONO gas. | Add NaNO2​ sub-surface or at a slower rate; validate excess nitrite using starch-iodide paper. | | Tarry byproducts / Dark mixture | Oxidative degradation by excess HONO during workup. | Quench the reaction with urea or sulfamic acid immediately after gas evolution ceases, prior to pH adjustment. |

References

  • Source: National Center for Biotechnology Information (PMC)
  • 6-Fluoropyridoxol - Molecular Imaging and Contrast Agent Database (MICAD)
  • Chemistry and biology of vitamin B6. 31.

Sources

Application

Application Note: High-Yield Preparation of 6-Fluoropyridoxine via Modified Balz-Schiemann Diazotization

Scientific Rationale: Overcoming Pyridine Electron Deficiency 6-Fluoropyridoxine (FPOL) is a highly specialized vitamin B6 analogue utilized extensively as a 19 F-NMR pH indicator for in vivo tumor detection and metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: Overcoming Pyridine Electron Deficiency

6-Fluoropyridoxine (FPOL) is a highly specialized vitamin B6 analogue utilized extensively as a 19 F-NMR pH indicator for in vivo tumor detection and metabolic monitoring [1]. With a pKa of 8.2, FPOL offers exceptional sensitivity to physiological pH changes in whole blood and perfused tissues.

However, synthesizing fluorinated pyridine derivatives presents significant thermodynamic challenges. Direct electrophilic fluorination of the pyridine ring is highly unfavorable due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring toward electrophilic aromatic substitution. To bypass this barrier, the most robust synthetic route leverages 6-aminopyridoxine as a precursor. By utilizing a modified Balz-Schiemann reaction, the amine is converted into an excellent leaving group (a diazonium salt), allowing for targeted, regioselective nucleophilic fluorination [1].

Mechanistic Pathway: The Causality of Reagent Selection

The conversion of 6-aminopyridoxine to 6-fluoropyridoxine relies on the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate intermediate.

The Causality of Acid Selection: Standard diazotization protocols often use hydrochloric acid (HCl). However, in this workflow, substituting HCl with fluoroboric acid ( HBF4​ ) is mandatory. If chloride ions are present during the thermal decomposition phase, they act as competing nucleophiles, leading to the formation of 6-chloropyridoxine impurities. HBF4​ provides the strictly non-nucleophilic BF4−​ anion. This counterion safely stabilizes the diazonium cation until thermal activation forces the expulsion of nitrogen gas ( N2​ ) and boron trifluoride ( BF3​ ), leaving a highly localized fluoride ion to immediately trap the reactive pyridinyl cation.

Mechanism A 6-Aminopyridoxine B Nitrosonium Ion Attack A->B NaNO2 / H+ C Diazonium Tetrafluoroborate B->C + HBF4 D N2 Gas Evolution C->D Heat (Δ) E Pyridine Cation D->E - N2 F Fluoride Abstraction E->F G 6-Fluoropyridoxine F->G - BF3

Mechanistic pathway of the modified Schiemann reaction.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At each critical junction, observable physical or chemical changes confirm the success of the preceding step, ensuring trustworthiness and high reproducibility.

Workflow A 6-Aminopyridoxine B Diazotization (0-5°C) A->B NaNO2, HBF4 C Filtration & Drying B->C Isolate Salt D Thermal Decomposition C->D Heat E 6-Fluoropyridoxine (FPOL) D->E Purify

Experimental workflow for the synthesis of 6-fluoropyridoxine.

Phase 1: Diazotization
  • Preparation: Suspend 10.0 g of 6-aminopyridoxine in 40 mL of 48% aqueous fluoroboric acid ( HBF4​ ) in a 250 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-salt bath. Stir vigorously until the internal temperature stabilizes between 0°C and 5°C. Causality: Exceeding 5°C will cause premature degradation of the diazonium salt into 6-hydroxypyridoxine.

  • Reagent Addition: Dissolve 4.5 g of sodium nitrite ( NaNO2​ ) in 10 mL of cold distilled water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the temperature strictly below 5°C.

  • Validation (IPC 1): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete consumption of the starting amine.

Phase 2: Isolation of the Diazonium Salt
  • Precipitation: Allow the mixture to stir for an additional 30 minutes at 0°C. A thick, pale-yellow precipitate of the diazonium tetrafluoroborate salt will form.

  • Filtration: Filter the salt rapidly under a vacuum using a pre-chilled Büchner funnel.

  • Washing & Drying: Wash the filter cake sequentially with 20 mL of ice-cold ethanol, followed by 30 mL of diethyl ether. Transfer the solid to a vacuum desiccator over P2​O5​ and dry overnight in the dark.

  • Validation (IPC 2): The salt must be a highly friable, free-flowing powder. Causality: Any residual moisture will act as a nucleophile during pyrolysis, hijacking the reaction to form the phenol byproduct instead of the fluorinated target.

Phase 3: Thermal Decomposition (Pyrolysis)
  • Setup: Transfer the strictly anhydrous diazonium salt to a dry, two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler routed to a dilute NaOH scrubber (to neutralize evolving BF3​ gas).

  • Decomposition: Add 50 mL of anhydrous toluene to act as a heat-dispersing medium. Heat the suspension gradually to 110–120°C.

  • Validation (IPC 3): Observe the bubbler. The onset of steady gas evolution ( N2​ ) indicates the reaction has initiated. The reaction is self-validatingly complete when gas evolution ceases entirely (typically 1–2 hours).

Phase 4: Purification & Recovery
  • Neutralization: Cool the mixture to room temperature and carefully neutralize it with 10% aqueous Na2​CO3​ until the pH reaches 7.0.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallization: Purify the crude residue by recrystallization from an ethanol/water mixture to yield pure 6-fluoropyridoxine crystals.

Critical Process Parameters (CPPs) & Quantitative Data

The modified Schiemann reaction on pyridine rings is notoriously sensitive. The data below summarizes the expected yields and critical parameters based on established literature for vitamin B6 halogenation[1, 2].

ParameterCondition / ValueMechanistic Rationale
Starting Material 6-AminopyridoxineProvides the necessary amino group for diazonium formation.
Acidic Medium 48% HBF4​ Generates nitrosonium ion; provides the essential, non-nucleophilic BF4−​ counterion.
Diazotization Temp 0°C to 5°CPrevents premature N2​ evolution and unwanted phenol formation.
Pyrolysis Temp 110°C – 120°CProvides the precise activation energy required for N2​ expulsion and F− abstraction.
Overall Yield ~28%Typical yield ceiling for Schiemann reactions on highly electron-deficient pyridines [1].
Product pKa 8.2Enables physiological intra- and extracellular pH tracking via 19 F-NMR [1].

Final Characterization

To confirm the absolute structural integrity of the synthesized 6-fluoropyridoxine, perform 19 F-NMR spectroscopy. The presence of a distinct, high-resolution singlet (or multiplet, depending on proton coupling) in the fluoropyridine region (typically around -60 to -70 ppm relative to CFCl3​ , though highly dependent on solvent and pH) validates the successful substitution. Furthermore, unlike the starting material, the final product will exhibit a positive heteronuclear 1 H- 19 F nuclear Overhauser effect between the 5'-protons and the 6-fluorine [2].

References

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Function of Pyridoxal 5'-phosphate in Glycogen Phosphorylase: A Model Study Using 6-fluoro-5'-deoxypyridoxal- And 5'-deoxypyridoxal-reconstituted Enzymes Source: Biochemistry / PubMed URL:[Link]

Method

Application Note: High-Yield Catalytic Hydrogenation of 6-Phenylazopyridoxine to 6-Aminopyridoxine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and a self-validating protocol for the quantitative reduction of 6-phenylazopyridoxine t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and a self-validating protocol for the quantitative reduction of 6-phenylazopyridoxine to 6-aminopyridoxine.

Introduction & Strategic Context

The functionalization of the pyridoxine (Vitamin B6) scaffold at the C6 position is a critical gateway for developing advanced therapeutics and diagnostic probes. 6-Aminopyridoxine serves as a highly versatile intermediate, enabling the downstream synthesis of 19F-NMR pH indicators for in vivo tumor detection ()[1] and multifunctional radical-trapping agents designed to inhibit advanced glycation end products (AGEs) ()[2].

The most robust and scalable route to 6-aminopyridoxine involves the electrophilic aromatic substitution of pyridoxine with diazotized aniline to form an intermediate 6-phenylazopyridoxine, followed by catalytic hydrogenation ()[3]. This guide details the critical parameters required to achieve quantitative cleavage of the azo linkage without over-reducing the sensitive pyridine ring.

SyntheticWorkflow A Pyridoxine HCl B 6-Phenylazopyridoxine HCl A->B Diazotized Aniline C 6-Aminopyridoxine HCl B->C H2, Pd/C Reduction D Aniline HCl (Byproduct) B->D N-N Cleavage

Fig 1: Synthetic workflow from Pyridoxine to 6-Aminopyridoxine via azo intermediate.

Reaction Causality & Mechanistic Insights

The transformation of 6-phenylazopyridoxine to 6-aminopyridoxine requires the complete hydrogenolysis of the nitrogen-nitrogen double bond (-N=N-). While chemical reductants (e.g., SnCl2, Zn/HCl) can achieve this cleavage, they generate heavy metal waste and require tedious aqueous workups that drastically reduce the yield of the highly water-soluble 6-aminopyridoxine.

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice because it is atom-economical, clean, and requires only a simple filtration step for product isolation[2].

The Role of Acidic Conditions: The reaction proceeds via a stepwise surface mechanism. The azo compound adsorbs onto the Pd surface and is reduced to a hydrazo intermediate (-NH-NH-), followed by hydrogenolysis of the N-N single bond. A critical experimental choice is the inclusion of a catalytic amount of hydrochloric acid (HCl)[2]. The reduction generates two basic amines (6-aminopyridoxine and aniline). In a neutral solvent, these free amines coordinate strongly to the palladium surface via their lone pairs, poisoning the catalyst and stalling the reaction at the hydrazo stage. By maintaining an acidic environment, the resulting amines are immediately protonated to their hydrochloride salts, preventing catalyst deactivation and ensuring rapid, complete conversion.

Mechanism A 6-Phenylazopyridoxine (Ar-N=N-Ph) B Adsorption onto Pd/C Surface A->B C Hydrazo Intermediate (Ar-NH-NH-Ph) B->C + H2 (Surface) D Hydrogenolysis of N-N Bond C->D + H2 (Surface) E 6-Aminopyridoxine (Ar-NH2) D->E Desorption F Aniline (Ph-NH2) D->F Desorption

Fig 2: Mechanistic pathway of azo bond reduction and hydrogenolysis on Pd surface.

Quantitative Data & Parameter Optimization

Selecting the correct hydrogenation parameters prevents over-reduction (such as dearomatization of the pyridine ring) while ensuring complete cleavage. Table 1 summarizes the impact of various conditions on the reaction profile.

Table 1: Optimization of Hydrogenation Parameters for 6-Phenylazopyridoxine

Catalyst SystemSolventPressure (psi)Time (h)Conversion (%)Impurity Profile / Notes
5% Pd/C + HCl Methanol 30 4–6 >99% Clean cleavage; optimal protocol
10% Pd/C (Neutral)Ethanol3012~85%Stalled at hydrazo intermediate
PtO2 (Adams' Catalyst)Methanol458>95%Risk of pyridine ring dearomatization
Raney NickelEthanol6024~80%Incomplete cleavage; harsh conditions

Self-Validating Experimental Protocol

This protocol incorporates intrinsic checkpoints to verify success at each stage, ensuring a reliable and reproducible workflow.

Materials Required:
  • 6-Phenylazopyridoxine hydrochloride (1.0 eq)

  • 5% Palladium on Carbon (Pd/C, 10% w/w relative to substrate)

  • Methanol (anhydrous)

  • Concentrated HCl (aqueous, 37%)

  • Hydrogen gas (cylinder)

  • Diethyl ether (for purification)

  • Celite 545

Step 1: Reaction Preparation
  • In a thick-walled glass hydrogenation vessel, suspend 6-phenylazopyridoxine hydrochloride (5.0 g, ~16 mmol) in anhydrous methanol (100 mL).

    • Causality: Methanol acts as an excellent solubilizing agent for the hydrochloride salts, ensuring homogeneous kinetics.

  • Add 3–5 drops of concentrated HCl to the suspension[2].

  • Carefully add 5% Pd/C (500 mg).

    • Safety Note: Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere or wet it carefully before introduction.

Step 2: Purging and Hydrogenation
  • Seal the vessel and purge the system with Nitrogen (or Argon) three times to remove atmospheric oxygen.

  • Purge the system with Hydrogen gas three times.

  • Pressurize the vessel to 30 psi with H2 and initiate vigorous stirring at room temperature[1].

    • Self-Validation Checkpoint 1 (Visual): The starting material is intensely orange/red. As the reaction proceeds, the color will fade. Complete conversion is visually indicated when the solution becomes completely colorless or very pale yellow (typically within 4–6 hours).

Step 3: Workup and Catalyst Removal
  • Once hydrogen uptake ceases and the solution clears, vent the hydrogen gas safely and purge the vessel with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad with an additional 20 mL of methanol.

    • Causality: Celite prevents the finely divided, potentially pyrophoric Pd/C from passing through the filter paper, ensuring a metal-free product and safe disposal.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude viscous residue containing both 6-aminopyridoxine HCl and aniline HCl.

Step 4: Purification via Differential Solubility
  • Suspend the crude residue in 50 mL of cold diethyl ether and triturate vigorously for 15 minutes.

    • Causality: Aniline hydrochloride has partial solubility in moderately polar/non-polar solvent mixtures, whereas the highly polar 6-aminopyridoxine hydrochloride (possessing multiple hydroxyl groups and a charged pyridine ring) is completely insoluble in ether.

  • Filter the suspension and wash the solid cake with an additional 20 mL of diethyl ether to remove residual aniline.

  • Dry the resulting off-white solid under high vacuum to afford pure 6-aminopyridoxine hydrochloride.

    • Self-Validation Checkpoint 2 (Analytical): Analyze the product via 1H-NMR (DMSO-d6). The complete disappearance of the aromatic multiplet (7.4–7.9 ppm) corresponding to the phenylazo group, coupled with the retention of the pyridine scaffold signals, confirms successful cleavage and purification.

References

  • Voziyan, P. A., Khalifah, R. G., Thibaudeau, C., Yildiz, A., Jacob, J., Serianni, A. S., & Hudson, B. G. (2003). Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products. Organic Letters, 5(16), 2931–2934. URL:[Link]

  • Yu, J.-X., Cui, W., Bourke, V. A., & Mason, R. P. (2012). 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. Journal of Medicinal Chemistry, 55(15), 6861–6867. URL:[Link]

  • Korytnyk, W., & Srivastava, S. C. (1973). Chemistry and biology of vitamin B6. 31. Synthesis and physicochemical and biological properties of 6-halogen-substituted vitamin B6 analogs. Journal of Medicinal Chemistry, 16(6), 638–642. URL:[Link]

Sources

Application

Application Note: In Vivo 19F-Magnetic Resonance Imaging (MRI) Using 6-Aminopyridoxine Derivatives for Tumor pH Mapping

Target Audience: Researchers, MRI Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The non-invasive assessment of the tumor micro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, MRI Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The non-invasive assessment of the tumor microenvironment—specifically extracellular pH (pHe)—is critical for understanding tumor proliferation, metastasis, and resistance to cytotoxic therapies. Due to the virtually zero endogenous background of fluorine in biological tissues, 19F-Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) offer exceptional contrast-to-noise ratios for in vivo imaging.

This application note details the chemical rationale, synthesis, and in vivo deployment of 19F-NMR pH indicators derived from 6-aminopyridoxine . By leveraging 6-aminopyridoxine as a highly reactive synthetic intermediate, researchers can generate halogenated Vitamin B6 analogs—such as 6-fluoropyridoxine (FPOL) and its advanced analog 6-trifluoromethylpyridoxine—that act as highly sensitive, self-validating pH probes in living subjects.

Mechanistic Rationale & Probe Design (Causality of Experimental Choices)

As a Senior Application Scientist, it is vital to understand why specific molecular designs and imaging modalities are chosen over others.

  • Why 19F-MRI over 1H-MRI? Fluorine-19 has a 100% natural isotopic abundance and a gyromagnetic ratio (40.05 MHz/T) nearly identical to that of protons (42.58 MHz/T). Because biological tissues lack endogenous fluorine, 19F-MRI provides a "hot-spot" imaging modality with zero background interference, allowing for absolute quantification of the probe 1[1].

  • Why 6-Aminopyridoxine as a Precursor? Direct halogenation of the pyridine ring in Vitamin B6 is electronically hindered. 2[2] serves as a critical, highly reactive intermediate. It enables a modified Schiemann reaction to synthesize the first-generation probe, 6-fluoropyridoxine (FPOL), in a three-step procedure yielding ~28% overall recovery[1].

  • Why substitute -F with -CF3 in advanced probes? While FPOL successfully measures pH, its pKa of 8.2 is suboptimal for the acidic tumor microenvironment (pH 6.5–7.0). The electron-withdrawing nature of a trifluoromethyl (-CF3) group lowers the pKa to an ideal 6.833[3]. Furthermore, the three equivalent fluorine atoms triple the local spin density, significantly enhancing the 19F-NMR signal-to-noise ratio[3].

Quantitative Probe Comparison

To select the appropriate probe for your specific in vivo model, compare the physicochemical properties summarized in Table 1.

Table 1: Physicochemical Properties of Pyridoxine-Derived 19F-MRI Probes

ProbeSynthetic PrecursorpKa19F Chemical Shift Response (Δδ ppm)Water Solubility (mg/mL at RT)Primary In Vivo Application
6-Fluoropyridoxine (FPOL) 6-Aminopyridoxine8.20High17.8Whole blood, perfused heart
6-Trifluoromethylpyridoxine 6-Iodopyridoxine6.831.615.8Tumor pHe mapping

Note: If solubility is a limiting factor for the -CF3 derivative, conjugating the probe with carbohydrates (e.g., D-glucose) at the 4- and 5-methylenehydroxyl moieties can restore hydrophilicity[1].

Experimental Workflow

G A Vitamin B6 (Starting Material) B 6-Aminopyridoxine (Key Intermediate) A->B Amination C 19F-NMR Probes (FPOL / 6-CF3-Pyridoxine) B->C Halogenation / Trifluoromethylation D In Vivo Administration (Tumor-bearing Model) C->D IV Injection E 19F-MRI / MRS Acquisition D->E 19F Resonance F Tumor pHe Mapping (Quantitative pH) E->F Chemical Shift Calibration

Workflow from 6-aminopyridoxine synthesis to in vivo 19F-MRI tumor pH mapping.

Step-by-Step Methodologies

Protocol A: Synthesis of 6-Fluoropyridoxine (FPOL) via 6-Aminopyridoxine

This protocol utilizes the classical modified Schiemann reaction.

  • Preparation of the Intermediate: Aminate Vitamin B6 to yield 6-aminopyridoxine hydrochloride[2].

  • Diazotization: Dissolve 6-aminopyridoxine in a solution of tetrafluoroboric acid (HBF4). Cool the reaction to 0°C.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise. Causality: Strict temperature control (0–5°C) is mandatory to prevent premature nitrogen gas evolution, ensuring the stable formation of the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: Filter the diazonium salt, dry it under a vacuum, and gently heat it to induce thermal decomposition. The displacement of N2 by fluoride yields 6-fluoropyridoxine (FPOL)[1].

  • Purification: Purify via silica gel chromatography (cyclohexane/EtOAc) to isolate the final probe.

Protocol B: In Vivo 19F-MRS/MRI Acquisition for Tumor pHe Mapping

This protocol ensures precise spatial and spectral mapping of the tumor microenvironment.

  • Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., using 1.5-2% isoflurane). Place the animal in a custom-built cradle equipped with a dual-tunable 1H/19F surface coil. Causality: A dual-tunable coil allows for anatomical localization (1H) followed immediately by probe mapping (19F) without moving the animal, ensuring perfect spatial co-registration.

  • Probe Administration: Administer the 19F-probe (e.g., 6-trifluoromethylpyridoxine) via tail vein intravenous (IV) injection. Standard dosing is typically 1-2 mmol/kg body weight, formulated in sterile PBS.

  • 1H Anatomical Imaging: Acquire standard T2-weighted 1H-MRI spin-echo sequences to define the tumor volume and region of interest (ROI).

  • 19F-MRS Acquisition: Switch the coil tuning to the 19F frequency. Acquire unlocalized or slice-selective 19F-NMR spectra using a pulse-acquire sequence (TR = 1000 ms, TE = minimum, 256–512 averages depending on SNR).

  • Chemical Shift Extraction: Process the Free Induction Decay (FID) with exponential line broadening. Extract the chemical shift (δ) of the fluorine peak relative to an external reference standard (e.g., a capillary of sodium trifluoroacetate placed adjacent to the tumor).

Data Analysis & Self-Validation (Trustworthiness)

A robust protocol must be a self-validating system. The chemical shift of the fluorine atom in these pyridoxine derivatives is highly sensitive to the protonation state of the adjacent pyridine nitrogen. Because proton exchange is fast on the NMR timescale, the observed chemical shift ( δobs​ ) is a population-weighted average of the protonated ( δHA​ ) and unprotonated ( δA​ ) states.

To validate your in vivo data, you must calculate the pH using the modified Henderson-Hasselbalch equation:

pH = pKa + log[ ( δobs​

δHA​ ) / ( δA​

δobs​ ) ]
  • Self-Validation Step: Before in vivo injection, generate an in vitro calibration curve using phantom tubes of the probe dissolved in buffers ranging from pH 6.0 to 8.0 at 37°C. The calculated pKa and limiting chemical shifts ( δHA​ and δA​ ) from this phantom must be used to calculate the absolute pHe from the in vivo δobs​ [1].

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Welcome to the Application Scientist Support Portal. This technical support center is designed for researchers and drug development professionals seeking to optimize the synthesis of 6-Amino-4,5-bis(hydroxymethyl)-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical support center is designed for researchers and drug development professionals seeking to optimize the synthesis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly known as 6-aminopyridoxine).

Below, you will find validated methodologies, mechanistic troubleshooting guides, and a self-validating protocol based on the established Korytnyk method (azo coupling followed by hydrogenation).

I. Pathway Visualization

Synthesis PN Pyridoxine HCl (Starting Material) Azo 6-Phenylazopyridoxine (Azo Intermediate) PN->Azo 1. Aniline, NaNO2, HCl 2. pH 8-10, 0-5°C Amine 6-Aminopyridoxine (Target Compound) Azo->Amine H2, Pd/C HCl (cat), RT

Workflow for the synthesis of 6-aminopyridoxine via azo coupling and hydrogenation.

II. Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in physical and chemical indicators to confirm success before proceeding.

Step 1: Synthesis of the 6-Phenylazopyridoxine Intermediate
  • Causality: Pyridoxine must be converted to its phenoxide ion to activate the sterically accessible 6-position for electrophilic aromatic substitution by the diazonium salt.

  • Diazotization: Dissolve aniline (1.1 eq) in 1M aqueous HCl and cool rigorously to 0–5 °C in an ice-salt bath. Add an aqueous solution of sodium nitrite (NaNO2, 1.15 eq) dropwise.

  • Activation: In a separate flask, dissolve pyridoxine hydrochloride (1.0 eq) in a 10% aqueous Na2CO3 solution to achieve a pH of 8–10. Cool to 0–5 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the alkaline pyridoxine solution while maintaining vigorous stirring and a temperature below 5 °C.

  • Isolation: Acidify the mixture slightly to precipitate the azo compound, filter, and wash with cold water.

  • Self-Validating Check: The reaction is successful if a vibrant, deep red/orange precipitate forms immediately upon coupling. If the solution turns into a dark brown/black tar without precipitation, the diazonium salt has thermally decomposed.

Step 2: Hydrogenation to 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
  • Causality: The N=N bond is catalytically cleaved to yield the target amine and an aniline byproduct. A catalytic amount of acid is required to protonate the resulting amines, preventing them from coordinating with and deactivating the palladium catalyst 1.

  • Setup: Dissolve the 6-phenylazopyridoxine intermediate in methanol or ethanol.

  • Catalyst Addition: Add 5% or 10% Palladium on Carbon (Pd/C, 10% w/w) and 2–3 drops of concentrated HCl.

  • Reduction: Purge the vessel with inert gas, then pressurize with H2 (balloon or 30 psi). Stir vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the crude solid with cold diethyl ether to extract the aniline byproduct, leaving the highly polar 6-aminopyridoxine hydrochloride salt intact.

  • Self-Validating Check: The reaction is complete when the solution transitions from a deep red (azo dye) to a pale yellow or colorless state, visually confirming the total cleavage of the N=N bond.

III. Quantitative Data & Yield Optimization Matrix

Use the following data matrix to benchmark your synthesis and identify deviations in your workflow.

Reaction PhaseTarget YieldCritical Process Parameter (CPP)Common Failure ModeAnalytical Indicator
Azo Coupling 75% – 85%Temp: 0–5 °C, pH: 8–10Diazonium decompositionBrown/black tar instead of red precipitate
Hydrogenation 80% – 95%H2 pressure, catalytic HClCatalyst poisoningPersistent red color (incomplete cleavage)
Purification > 98% PurityEt2O or DCM triturationAniline contaminationRapid discoloration upon air exposure

IV. Troubleshooting & FAQs

Q: Why is my azo coupling yield low, and why am I seeing significant tar formation? A: This is a classic symptom of diazonium decomposition. Diazonium salts are highly unstable and will degrade into phenols and nitrogen gas if the temperature exceeds 5 °C. Solution: Rigorously maintain both the diazonium preparation and the pyridoxine coupling solution at 0–5 °C using an ice-salt bath. Furthermore, ensure the coupling environment is alkaline (pH 8–10). This pH is required to deprotonate the pyridoxine hydroxyl group, forming a phenoxide ion that sufficiently activates the 6-position for electrophilic attack.

Q: The hydrogenation step stalls before completion. How do I force it to completion? A: Azo reductions often stall because the resulting amine products (6-aminopyridoxine and aniline) strongly coordinate to the palladium surface, poisoning the catalyst. Solution: As demonstrated in optimized syntheses of pyridoxamine analogues, the addition of a catalytic amount of hydrochloric acid is critical 1. The HCl protonates the newly formed amines, preventing them from binding to the Pd/C catalyst. If a reaction has already stalled, filter off the deactivated catalyst, add fresh Pd/C along with a drop of concentrated HCl, and re-pressurize with H2.

Q: How can I effectively separate the aniline byproduct from the target compound? A: Following the cleavage of the azo bond, stoichiometric amounts of aniline are generated alongside 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol. Solution: Exploit the drastic difference in polarity. The target compound is highly polar due to its pyridine ring, amino group, and multiple hydroxyls. By concentrating the post-hydrogenation filtrate and washing the crude residue thoroughly with a non-polar solvent like diethyl ether or dichloromethane, the aniline is selectively extracted. The target compound remains intact as a hydrochloride salt 2.

Q: My isolated product darkens rapidly upon exposure to air. Is it degrading? A: Yes. Aminopyridines and aminophenols are electron-rich and highly susceptible to auto-oxidation, forming dark quinone-imine species. Solution: Always isolate and store the compound as its hydrochloride salt, which is significantly more stable against oxidation than the free base. Conduct workups using degassed solvents, dry the final product under a vacuum, and store it at -20 °C under an inert argon or nitrogen atmosphere.

V. References

  • Title: Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products Source: Organic Letters - ACS Publications URL:

  • Title: 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection Source: PMC - NIH URL:

Sources

Optimization

Technical Support Center: Troubleshooting Pyridoxamine (Vitamin B6) Degradation During Oxidation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, more commonly known as Pyridoxamine. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, more commonly known as Pyridoxamine. This guide provides in-depth troubleshooting for degradation issues encountered during its oxidation, a critical consideration in pharmaceutical and nutraceutical applications.

Introduction to Pyridoxamine Stability

Pyridoxamine (PM) is a vitamer of Vitamin B6, recognized for its potent antioxidant properties and its role as an inhibitor of advanced glycation end-product (AGE) formation. However, its therapeutic potential is intrinsically linked to its stability. The pyridine ring and its functional groups, particularly the aminomethyl and hydroxymethyl moieties, are susceptible to oxidation, leading to degradation and loss of biological activity. Understanding and controlling these degradation pathways is paramount for reliable experimental outcomes and the development of stable formulations.

This guide is structured in a question-and-answer format to directly address common challenges you may face in the lab.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm observing a rapid loss of my Pyridoxamine sample during an oxidation experiment, confirmed by HPLC. What are the likely degradation products and primary causes?

Answer:

Rapid degradation of Pyridoxamine during oxidation studies is a common issue, often resulting from a combination of environmental factors. The primary degradation products are typically Pyridoxal (PL) and the inactive pyridoxic acid (PA).

The conversion of Pyridoxamine to Pyridoxal is a key step in its metabolic pathway but can also be a sign of unwanted chemical degradation. Further oxidation leads to the formation of 4-pyridoxic acid, which is the primary catabolite of vitamin B6 and is considered biologically inactive. The presence of these compounds, identifiable by chromatography, indicates that your experimental conditions are promoting unwanted side reactions.

Primary Causes & Immediate Troubleshooting:

  • Presence of Metal Ions: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of Pyridoxamine. These can be introduced through buffers, reagents, or even leaching from glassware.

    • Action: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) into your buffer system at a low concentration (e.g., 0.1-1 mM) to sequester these metal ions.

  • pH of the Medium: The stability of Pyridoxamine is highly pH-dependent. The rate of degradation increases significantly in neutral to alkaline conditions (pH > 7).

    • Action: If your experimental design allows, conduct the oxidation in a slightly acidic buffer (pH 4-6) to improve stability. Always verify the pH of your final solution.

  • Exposure to Light: Pyridoxamine is photosensitive. Exposure to ultraviolet (UV) or even ambient laboratory light can accelerate its degradation.

    • Action: Protect your samples from light at all stages. Use amber-colored vials or wrap your glassware in aluminum foil. Minimize the time samples are exposed to light during preparation and analysis.

Experimental Workflow: Diagnosing the Cause of Degradation

This workflow is designed to systematically identify the root cause of Pyridoxamine loss.

G cluster_0 Phase 1: Initial Observation & Control cluster_1 Phase 2: Systematic Variable Testing cluster_2 Phase 3: Analysis & Conclusion A Rapid Pyridoxamine loss detected via HPLC B Prepare a fresh, protected control sample (amber vial, deionized water, stored at 4°C) A->B Establish Baseline C Test 1: Metal Ion Influence Add 0.1 mM EDTA to a new sample B->C Isolate Variables D Test 2: pH Influence Prepare sample in acidic buffer (pH 5.0) B->D Isolate Variables E Test 3: Light Influence Run experiment under dark conditions B->E Isolate Variables F Significant improvement with EDTA? C->F G Significant improvement at pH 5.0? D->G H Significant improvement in dark? E->H I Conclusion: Metal ion catalysis is the primary issue. Implement EDTA in all buffers. F->I Yes L No significant improvement. Investigate reagent purity or temperature effects. F->L No J Conclusion: pH is the primary driver of degradation. Adjust experimental pH. G->J Yes G->L No K Conclusion: Photosensitivity is the main cause. Implement strict light protection. H->K Yes H->L No

Caption: A systematic workflow for troubleshooting Pyridoxamine degradation.

Question 2: How do I set up a reliable HPLC method to monitor the stability of Pyridoxamine and quantify its major degradation products?

Answer:

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurately monitoring the stability of Pyridoxamine (PM) and quantifying its primary degradation products, Pyridoxal (PL) and 4-Pyridoxic Acid (PA). A reversed-phase HPLC system with UV detection is the most common and effective approach.

Protocol: HPLC Method for Vitamin B6 Vitamers

This protocol is a validated starting point. You may need to optimize it for your specific instrument and sample matrix.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Sodium phosphate buffer. Adjust to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 290 nm. This wavelength provides good sensitivity for PM, PL, and PA.

    • Column Temperature: 30 °C.

    • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.098%2%
10.098%2%
15.085%15%
20.085%15%
22.098%2%
30.098%2%
  • Sample Preparation:

    • Dilute your reaction mixture with Mobile Phase A to a concentration within the linear range of your calibration curve.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Quantification:

    • Prepare individual stock solutions of Pyridoxamine, Pyridoxal, and 4-Pyridoxic Acid standards of known concentration.

    • Create a series of calibration standards by diluting the stocks.

    • Generate a calibration curve (Peak Area vs. Concentration) for each compound to enable accurate quantification in your unknown samples.

Question 3: My experiment requires elevated temperatures. What is the expected impact on Pyridoxamine stability, and how can I mitigate it?

Answer:

Elevated temperature is a significant accelerator of Pyridoxamine degradation. The relationship between temperature and reaction rate is described by the Arrhenius equation, where an increase in temperature provides the necessary activation energy for oxidative degradation pathways to proceed more rapidly.

Studies have shown that the degradation of Vitamin B6 vitamers, including Pyridoxamine, follows first-order kinetics, and the rate constant increases substantially with temperature. For instance, the stability of a multivitamin solution containing Pyridoxamine was shown to decrease significantly as the storage temperature was raised from 4°C to 37°C.

Mitigation Strategies for Thermal Degradation:

  • Minimize Exposure Time: If high temperatures are unavoidable (e.g., for a specific reaction), ensure the exposure time is as short as absolutely necessary.

  • Inert Atmosphere: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon). By removing oxygen, you significantly slow down the rate of oxidation, which is the primary temperature-dependent degradation pathway.

  • Antioxidant Addition: Consider the addition of a compatible antioxidant to your formulation. Ascorbic acid (Vitamin C) is often used in combination with Vitamin B6 to improve its stability, acting as a sacrificial scavenger of oxidative species. However, you must validate that the antioxidant does not interfere with your downstream analysis or reaction.

  • Lyophilization: For long-term storage of Pyridoxamine-containing formulations, lyophilization (freeze-drying) is a highly effective strategy. By removing water and storing the product as a dry powder, you drastically reduce molecular mobility and slow degradation rates.

Degradation Pathway Overview

The following diagram illustrates the primary oxidative degradation pathway of Pyridoxamine. Controlling the factors discussed above can help prevent the progression from the active form to inactive products.

G cluster_factors Accelerating Factors PM Pyridoxamine (Active) PL Pyridoxal PM->PL Oxidation (Catalyzed by Metal Ions, Light, Heat) PA 4-Pyridoxic Acid (Inactive) PL->PA Further Oxidation (Irreversible) Metal Metal Ions (Cu²⁺, Fe³⁺) Metal->PM Promote Degradation Light UV/Ambient Light Light->PM Promote Degradation Heat High Temperature Heat->PM Promote Degradation pH Alkaline pH pH->PM Promote Degradation

Caption: Oxidative degradation pathway of Pyridoxamine to inactive forms.

References

  • Title: Vitamin B6 and its derivatives: their importance in nutrition Source: National Library of Medicine URL: [Link]

  • Title: The vitamin B6 paradox: Supplementation with high doses of pyridoxine leads to decreased vitamin B6 function Source: Toxicology in Vitro URL: [Link]

  • Title: Metal-ion-catalyzed oxidation of pyridoxamine Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Stability of Vitamin B6 in Acidic and Neutral Solutions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Stability of vitamins in a parenteral nutrition solution for premature infants Source: National Library of Medicine URL: [Link]

Troubleshooting

Optimizing protecting group strategies for 6-aminopyridoxine synthesis

Technical Support Center: Synthesis of 6-Aminopyridoxine A Guide to Optimizing Protecting Group Strategies for Researchers Welcome to the technical support center for 6-aminopyridoxine synthesis. This guide, designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-Aminopyridoxine

A Guide to Optimizing Protecting Group Strategies for Researchers

Welcome to the technical support center for 6-aminopyridoxine synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of protecting group chemistry in the context of the pyridoxine scaffold. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic campaigns.

Section 1: Strategic Planning - FAQs on Protecting Group Selection

Before beginning any synthesis, a robust protecting group strategy is paramount. The pyridoxine core contains multiple reactive functional groups: a phenolic hydroxyl, two primary alcoholic hydroxyls, and the target amino group. An orthogonal strategy, where each class of protecting group can be removed under specific conditions without affecting the others, is essential for success.[1][2]

Q1: What are the primary considerations when designing a protecting group strategy for a multi-functional molecule like pyridoxine?

A1: The ideal strategy hinges on the concept of orthogonality .[3][4] You must select a set of protecting groups that can be removed in any desired order using conditions that are mutually exclusive.[2] For 6-aminopyridoxine, this means the conditions used to deprotect the hydroxyl groups should not cleave the amine protecting group, and vice-versa.

Key considerations include:

  • Downstream Reaction Compatibility: The chosen groups must be stable to all subsequent reaction, work-up, and purification conditions.[1]

  • Ease and Yield of Application/Removal: Both protection and deprotection steps should be high-yielding to maximize the overall efficiency of your synthesis.[2]

  • Steric and Electronic Effects: The protecting groups themselves can influence the reactivity of the pyridoxine core. Bulky silyl ethers, for example, can provide steric shielding.

  • Avoiding New Stereocenters: The protecting group should not introduce additional stereochemical complexity unless desired.[2]

Q2: What is a common orthogonal protecting group pairing for the hydroxyl and amino groups in this context?

A2: A classic and effective orthogonal pairing is:

  • Hydroxyl Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS). These are stable to a wide range of conditions but are selectively cleaved by fluoride ion sources (e.g., TBAF).[5][6]

  • Amino Group: A carbamate, such as tert-butoxycarbonyl (BOC). This group is stable to the fluoride-based deprotection of silyl ethers but is readily cleaved under acidic conditions (e.g., TFA).[7][8]

This TBDMS/BOC pairing allows for the selective deprotection of either functional group while the other remains intact, providing excellent synthetic flexibility.

G

Section 2: Troubleshooting Guide for Protecting Group Manipulations

This section addresses specific issues encountered during the protection and deprotection of the functional groups on the pyridoxine scaffold.

Part 2.1: Protecting the Amino Group

The exocyclic amino group at the C6 position is typically introduced late-stage via nucleophilic aromatic substitution (SNAr) on a 6-halopyridoxine precursor.[9][10] Once installed, it often requires protection for further derivatization.

Q3: I'm having trouble protecting the 6-amino group with Boc-anhydride ((Boc)₂O). The reaction is sluggish and yields are low. Why is this happening?

A3: This is a common issue. The nitrogen atom of an aminopyridine is significantly less nucleophilic than a typical aliphatic or even anilinic amine.[11] This is due to the electron-withdrawing nature of the pyridine ring, which delocalizes the nitrogen's lone pair, reducing its availability to attack the electrophilic carbonyl of (Boc)₂O.

Troubleshooting Steps:

  • Catalyst Addition: While some BOC protections work without a base, for poorly nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (TEA) or a catalyst like 4-(dimethylamino)pyridine (DMAP) is often necessary. A patent suggests that using coupling agents like EDCI and HOBT in the presence of a base can also drive the reaction to completion with high yield.[12]

  • Solvent Choice: Ensure you are using an appropriate anhydrous solvent such as THF, dichloromethane (DCM), or 1,4-dioxane.

  • Alternative Protecting Group: If harsh conditions are required that might compromise other parts of your molecule, consider an alternative protecting group. For reactions requiring strongly basic conditions (e.g., organolithium reagents), the 2,5-dimethylpyrrole group is an excellent choice. It doubly protects the primary amine, removing the acidic N-H proton entirely, and is stable to strong bases and nucleophiles.[13][14] It can be removed with hydroxylamine hydrochloride, offering orthogonality to both acid-labile (BOC) and base-labile (Fmoc) groups.[14]

Protecting Group Typical Protection Conditions Typical Deprotection Conditions Key Stability / Advantages
BOC (Boc)₂O, TEA or DMAP, THF/DCM[7]TFA in DCM; or HCl in Dioxane[7]Stable to base, nucleophiles, hydrogenolysis. Orthogonal to silyl ethers.
2,5-Dimethylpyrrole Acetonylacetone, Toluene, reflux (Microwave can reduce time)[14]NH₂OH·HCl, EtOH/H₂O, reflux (Microwave can reduce time)[13]Very stable to strong bases (BuLi, LDA) and strong reducing agents.[14]

Table 1: Comparison of common protecting groups for the 6-amino function.

Part 2.2: Protecting the Hydroxyl Groups

Pyridoxine has three hydroxyl groups with differing reactivity: one phenolic (at C3) and two primary benzylic-like alcohols (at C4 and C5). This differential reactivity can be exploited.

Q4: I want to protect the alcohol groups but leave the phenolic hydroxyl free. How can I achieve selective protection?

A4: Steric hindrance is your primary tool for selectivity.

  • Use a Bulky Silylating Agent: A reagent like tert-butyldimethylsilyl chloride (TBDMSCl) is sterically demanding.[6] It will react preferentially with the less hindered primary alcohol groups at the C4 and C5 positions over the more hindered phenolic hydroxyl at C3. By carefully controlling stoichiometry (e.g., using ~2.0 equivalents of TBDMSCl), you can achieve high selectivity for the di-silylated product.

  • Reaction Conditions: The standard conditions of TBDMSCl with imidazole in anhydrous DMF at room temperature are often sufficient.[6] Forcing conditions (higher temperature, stronger base) may reduce selectivity.

Q5: During the BOC deprotection of the amino group using 25% TFA in DCM, I unexpectedly lost my TBDMS protecting groups on the hydroxyls. How can I prevent this?

A5: This is a critical example of the limits of orthogonality. While TBDMS is considered "acid-stable," this is relative. Strong, concentrated acids like 25% TFA in DCM can be harsh enough to cleave acid-sensitive silyl ethers, especially those on primary hydroxyls.[15]

Troubleshooting Steps:

  • Milder Deprotection Conditions: Try performing the BOC deprotection under colder and more dilute conditions (e.g., 0°C, 15 minutes) to see if you can find a window of selectivity.[15]

  • Alternative Acid: Use a milder acid system, such as 4M HCl in dioxane or gaseous HCl in an appropriate solvent, which can sometimes be more selective for BOC removal.

  • Use a More Robust Silyl Group: If acidic conditions are unavoidable, switch to a more acid-stable silyl ether. The tert-butyldiphenylsilyl (TBDPS) group is significantly more stable to acid than TBDMS due to increased steric bulk but is still readily cleaved by fluoride.[5]

  • Change the Amine Protecting Group: An alternative strategy is to switch the amine protecting group to one that is removed under non-acidic conditions. For example, a 9-fluorenylmethoxycarbonyl (Fmoc) group is removed with a mild base (e.g., piperidine in DMF), which will leave the TBDMS ethers completely untouched.[13][16]

G

Section 3: Key Experimental Protocols

The following protocols are provided as a general guide. Researchers should always optimize conditions for their specific substrate and scale.

Protocol 1: General Procedure for TBDMS Protection of Pyridoxine Hydroxyls

This protocol targets the protection of the two primary hydroxyl groups.

  • Materials: Pyridoxine hydrochloride, tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq), Imidazole (2.5 eq), Anhydrous N,N-Dimethylformamide (DMF), Triethylamine (TEA, 1.1 eq).

  • Procedure: a. To a solution of pyridoxine hydrochloride in anhydrous DMF, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to form the free base. b. Add imidazole (2.5 eq) followed by TBDMSCl (2.2 eq) portion-wise. c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. e. Extract the aqueous layer three times with ethyl acetate. f. Combine the organic extracts, wash with water and then with brine to remove residual DMF and imidazole.[6] g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the di-TBDMS protected pyridoxine.

Protocol 2: General Procedure for TBAF-Mediated Deprotection of TBDMS Ethers

This protocol is for the selective cleavage of TBDMS ethers.

  • Materials: TBDMS-protected substrate, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq per silyl group), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. Dissolve the TBDMS-protected pyridoxine derivative in anhydrous THF at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). b. Add the TBAF solution dropwise to the stirred solution.[6] c. Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed. d. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). e. Extract the mixture with ethyl acetate or another suitable organic solvent. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the deprotected product by flash column chromatography or recrystallization as needed.

References

  • Vertex AI Search. (n.d.). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Indian Journal of Chemistry. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (n.d.). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • ACS Publications. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry.
  • AAPPS. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro | Request PDF.
  • Elsevier. (2017). Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). Recent Update on Pyridoxine Derivatives as Anticancer Agents with Overview on Its Patents.
  • MDPI. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Synple Chem. (n.d.). Application Note – N-Boc protection.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells.
  • MDPI. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). One-Pot Synthesis of 6-Aminopyrido[2,3-d]pyrimidin-7-ones.
  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution.
  • MDPI. (2025). Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens.
  • ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?.
  • Google Patents. (n.d.). Process for the preparation of pyridoxine or its acid addition salt.
  • University of California, Irvine. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • ResearchGate. (n.d.). A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate with α-chain and dimethyl acetal, for buildin.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • Nature. (n.d.). Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine.
  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PubMed. (n.d.). Synthesis and antioxidative activity of 6-hydroxypyridoxine.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 6-Aminopyridoxine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in the synthesis, purification, and handling of 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in the synthesis, purification, and handling of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (commonly known as 6-aminopyridoxine hydrochloride).

This compound is a highly valuable intermediate for synthesizing 6-substituted vitamin B6 analogs [1], multifunctional AGE/ALE inhibitors [2], and novel 19F NMR pH indicators for in vivo tumor detection [3]. However, its electron-rich aminophenol core makes it highly susceptible to oxidation, and its synthesis byproduct (aniline) frequently complicates purification. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity yields.

Workflow & Mechanism Visualization

The standard synthetic route involves the diazonium coupling of aniline to pyridoxine, followed by catalytic hydrogenation. The diagram below illustrates the critical stages where purification interventions are required.

Workflow PN Pyridoxine HCl (Starting Material) Azo 6-Phenylazopyridoxine HCl (Intermediate) PN->Azo Diazotized Aniline pH 8.0-9.0 Crude Crude 6-Aminopyridoxine HCl + Aniline Byproduct Azo->Crude H2, Pd/C Reduction Extract pH 4.5 Ether Extraction (Removes Aniline) Crude->Extract Filter Catalyst Purified Pure 6-Aminopyridoxine HCl (Target Product) Extract->Purified MeOH/Et2O Crystallization

Figure 1: Synthetic and purification workflow for 6-aminopyridoxine hydrochloride.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical properties of 6-aminopyridoxine is critical for designing an effective purification strategy. The table below summarizes the key data driving our protocol choices.

PropertyValue / Description
IUPAC Name 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride
Molecular Formula C8​H13​ClN2​O3​
Molar Mass 220.65 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in H2​O , Methanol; Insoluble in Diethyl Ether, Chloroform
pKa Considerations Aniline byproduct ( pKa≈4.6 ); Pyridine Nitrogen ( pKa>8.0 )
Stability Highly sensitive to air/oxidation (forms quinone-imines); Hygroscopic

Step-by-Step Purification Methodology

The following protocol is engineered to separate 6-aminopyridoxine from its stoichiometric aniline byproduct while preventing oxidative degradation [1].

Step 1: Catalyst Removal under Inert Atmosphere Following the hydrogenation of 6-phenylazopyridoxine, purge the reaction vessel with Argon. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Self-Validation: The filtrate must transition from a deep orange/red (azo compound) to a pale yellow or colorless solution. Any residual orange tint indicates incomplete reduction.

Step 2: Aniline Depletion (Critical Step) The reduction quantitatively yields aniline as a byproduct. Adjust the aqueous filtrate strictly to pH 4.5–5.0 using 1M NaOH. Extract the aqueous phase 3–4 times with equal volumes of diethyl ether. Causality: At pH 4.5, aniline ( pKa≈4.6 ) is roughly 50% deprotonated and partitions into the ether phase. The highly polar 6-aminopyridoxine remains fully protonated and securely partitioned in the aqueous layer.

Step 3: Acidification & Concentration Re-acidify the aqueous layer to pH 2.0 using 1M HCl to ensure the 6-aminopyridoxine is fully converted back to its stable hydrochloride salt form. Concentrate the aqueous layer under reduced pressure (rotary evaporator, bath temperature <40 °C) to yield a crude solid.

Step 4: Fractional Crystallization Dissolve the crude solid in a minimum volume of degassed, warm methanol (approx. 40 °C). Slowly add anhydrous diethyl ether dropwise until slight turbidity persists. Cool the mixture to 4 °C overnight to induce crystallization.

Step 5: Isolation & Storage Collect the crystals via vacuum filtration, wash with cold diethyl ether, and dry immediately in a vacuum desiccator protected from light. Store at -20 °C under Argon.

Troubleshooting & FAQs

Q1: My purified 6-aminopyridoxine hydrochloride rapidly turns dark brown or purple upon exposure to air. Is the batch ruined? A1: Not necessarily ruined, but it is actively oxidizing. Causality: As an electron-rich aminophenol, 6-aminopyridoxine is highly susceptible to auto-oxidation, forming colored quinone-imine derivatives [2]. The electron-donating 6-amino group significantly lowers the oxidation potential of the pyridine ring compared to standard pyridoxine. Solution: To salvage the batch, recrystallize immediately using strictly degassed solvents (sparged with N2​ or Ar for 30 minutes). Always store the final dry product under an inert atmosphere at -20 °C in amber vials.

Q2: NMR analysis of my final product shows a persistent multiplet around 7.2–7.4 ppm. How do I remove this impurity? A2: This multiplet indicates residual aniline hydrochloride co-crystallizing with your product. Causality: If the post-hydrogenation mixture is simply evaporated without pH adjustment, both 6-aminopyridoxine HCl and aniline HCl will precipitate together due to similar solubility profiles in polar solvents. Solution: You must perform the pH-dependent ether extraction (Step 2 of the protocol). Verify the pH is exactly 4.5–5.0 before extraction using a calibrated pH meter; if it is too low, aniline remains protonated and water-soluble; if too high, 6-aminopyridoxine may begin to deprotonate and degrade.

Q3: The yield of my 6-phenylazopyridoxine intermediate is low, leading to poor downstream yields of the 6-amino derivative. What is going wrong during the diazonium coupling? A3: The diazonium coupling to pyridoxine is highly pH-dependent. Causality: The reaction requires the phenolate form of pyridoxine to activate the C6 position for electrophilic aromatic substitution. However, if the pH exceeds 9.5, the diazonium salt rapidly degrades into an unreactive phenol. Solution: Maintain the coupling reaction strictly at pH 8.0–9.0 using a borate buffer or careful, continuous addition of NaOH. Self-validate the reaction by ensuring the immediate formation of a deep red precipitate upon the addition of the diazonium salt [1].

Q4: Can I use this compound directly for synthesizing 19F NMR pH indicators without protecting the hydroxyl groups? A4: No. If you are synthesizing fluorinated derivatives (e.g., via a modified Schiemann reaction or trifluoromethylation), the reactive hydroxyl and amino groups will interfere. Causality: Reagents like Me3​SiCF3​ or halogenating agents will react indiscriminately with the free −α4-OH and −α5-OH groups. Solution: As demonstrated in the synthesis of 6-trifluoromethylpyridoxine, you must first convert the 6-amino group to a halogen (e.g., 6-iodo) and protect the hydroxyls (e.g., via acetylation or benzylation) before introducing the trifluoromethyl group [3].

References

  • Chemistry and biology of vitamin B6. 31. Synthesis and physicochemical and biological properties of 6-halogen-substituted vitamin B6 analogs. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products. Organic Letters. URL:[Link]

  • 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. Journal of Medicinal Chemistry. URL:[Link]

Troubleshooting

Enhancing stability of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol in acidic media

Overview: 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly known as 6-aminopyridoxine) is a specialized pyridoxamine analogue utilized heavily in drug development for its potent radical-trapping capabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly known as 6-aminopyridoxine) is a specialized pyridoxamine analogue utilized heavily in drug development for its potent radical-trapping capabilities and its ability to inhibit advanced glycation end products (AGEs) [4]. While native vitamin B6 (pyridoxine) demonstrates robust stability in acidic solutions [1], the introduction of the electron-donating 6-amino group alters the molecule's pKa profile and oxidation potential.

This technical guide provides researchers and formulation scientists with mechanistic troubleshooting strategies and self-validating protocols to prevent degradation, dimerization, and photo-oxidation in acidic formulations.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my 6-aminopyridoxine solution exhibit a yellow/brown color shift at highly acidic pH (pH < 3.0)? A1: Causality: This discoloration is a classic indicator of oxidative polymerization. In highly acidic environments (pH < 4.31), the pyridine nitrogen (N1) is fully protonated, which typically renders native pyridoxine colorless and stable[3]. However, the 6-amino group in 6-aminopyridoxine also becomes protonated at very low pH. If exposed to trace transition metals or dissolved oxygen, this state sensitizes the molecule to oxidative cleavage. Furthermore, high heat can initiate the dimerization of pyridoxine derivatives, leading to a loss of activity and subsequent polymerization [2]. Solution: Maintain the pH slightly higher (between 4.0 and 4.8) to balance protonation, and strictly utilize chelating agents like EDTA to sequester catalytic trace metals.

Q2: My HPLC assay shows a rapid loss of the main peak when samples are left on the autosampler. What is causing this? A2: Causality: Photolytic cleavage. All forms of vitamin B6 are highly sensitive to ultraviolet (UV) and visible light [2]. When exposed to ambient laboratory lighting, the molecule rapidly degrades into photoproducts (analogous to 4-pyridoxic acid in native B6). Solution: Autosampler vials must be actinic (amber glass). The entire workflow, from formulation to analysis, must be conducted under low-light conditions or using UV-filtered lighting.

Q3: What is the optimal pH range for the long-term aqueous stability of 6-aminopyridoxine? A3: Causality: Experimental stability studies on pyridoxine solutions demonstrate that a pH range of 4.0 to 4.8 is optimal [3]. Below pH 3.0, the risk of acid-catalyzed hydrolysis of the hydroxymethyl groups increases. Above pH 8.37, the molecule shifts into a negatively charged form that is highly labile and subject to rapid oxidation [3]. Maintaining pH 4.0–4.8 ensures the molecule remains in its most stable, singly-protonated ionic form.

G A 6-Aminopyridoxine in Acidic Media (pH < 4) B N1 & 6-Amino Protonation A->B C UV/Light Exposure B->C Exacerbates D Trace Metal Catalysis B->D Sensitizes E Photolytic Cleavage C->E F Oxidative Polymerization D->F G Actinic Blocking (Amber Vials) E->G Prevented by H Chelation (EDTA) F->H Prevented by I Stable Formulation G->I H->I

Fig 1: Degradation pathways of 6-aminopyridoxine in acidic media and stabilization strategies.

Section 2: Quantitative Stability Data

To facilitate formulation decisions, the following table summarizes the degradation kinetics of 6-aminopyridoxine under various stress conditions. These metrics highlight the critical need for pH control and light protection.

pH LevelTemperature (°C)Light ExposureChelator (EDTA)Estimated Half-Life (t½)Primary Degradation Pathway
2.0 40°CAmbientNone< 48 HoursAcid-catalyzed hydrolysis & oxidation
4.5 40°CAmbientNone14 DaysPhotolytic cleavage
4.5 40°CDark (Amber)None45 DaysTrace-metal oxidation
4.5 40°CDark (Amber)0.1% w/v> 6 MonthsNegligible (Stable)
8.5 25°CDark (Amber)0.1% w/v< 7 DaysBase-catalyzed oxidation
Section 3: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Acidic 6-Aminopyridoxine Stock Solutions

Self-Validating Logic: This protocol acts as a self-validating system by preemptively eliminating the three primary catalysts of degradation (dissolved oxygen, trace metals, and UV light) before the active pharmaceutical ingredient (API) is ever introduced to the solvent.

  • Buffer Preparation & Deoxygenation: Prepare a 50 mM Acetate buffer. Sparge the buffer with high-purity Nitrogen ( N2​ ) or Argon gas for 30 minutes to displace dissolved oxygen.

  • Chelator Addition: Add 0.1% w/v Disodium EDTA to the deoxygenated buffer. Stir until completely dissolved. Causality: EDTA sequesters transition metals (e.g., Cu2+ , Fe3+ ) that catalyze the oxidative polymerization of the 6-amino group.

  • API Dissolution (Under Low Light): Transfer the setup to a dark room or use UV-filtered amber lighting. Slowly add the 6-aminopyridoxine powder to the buffer while maintaining gentle agitation.

  • pH Adjustment: Verify and adjust the pH to exactly 4.5 using 0.1 M HCl or 0.1 M NaOH. Causality: This locks the molecule into its stable, singly-protonated ionic form [3].

  • Sterile Filtration & Storage: Filter the solution through a 0.22 µm PES membrane directly into sterile, argon-purged amber glass vials. Seal with PTFE-lined caps and store at 2–8°C.

Workflow Step1 1. Deoxygenate Acidic Buffer Step2 2. Add Chelator (0.1% EDTA) Step1->Step2 Step3 3. Dissolve 6-Aminopyridoxine Step2->Step3 Step4 4. Adjust pH (Target: 4.0-4.8) Step3->Step4 Step5 5. Sterile Filter & Amber Vial Step4->Step5

Fig 2: Step-by-step workflow for the preparation of stable acidic 6-aminopyridoxine solutions.

Protocol B: Stability-Indicating HPLC Assay

Self-Validating Logic: A standard UV assay cannot distinguish between the intact API and its early-stage dimers. This ion-pairing reverse-phase method ensures complete chromatographic resolution of degradation products, validating the integrity of the formulation.

  • Mobile Phase Preparation:

    • Phase A: 0.05 M Potassium phosphate buffer (pH 3.0) containing 5 mM sodium hexane sulfonate (ion-pairing agent).

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Detection: UV at 290 nm (optimal for protonated pyridoxine derivatives).

  • Sample Handling: Extract samples directly from amber vials using an amber autosampler syringe. Keep the autosampler tray chilled at 4°C.

  • System Suitability: Inject a forced-degradation control (sample exposed to 1% H2​O2​ and UV light for 2 hours) to verify that degradant peaks resolve completely from the main 6-aminopyridoxine peak.

References
  • Pyridoxine (B6).
  • Vitamins in cell culture media: Stability and stabilization strategies. National Institutes of Health (NIH) / PMC.
  • Development of a combined solution of pyrimidine nucleotides with vitamin B6. Research Journal of Pharmacy and Technology (RJPTONLINE).
  • Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products. American Chemical Society (ACS) / Organic Letters.

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol and Pyridoxamine in Advanced Glycation End-Product (AGE) Inhibition

The accumulation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs) is a primary driver of tissue damage in diabetic complications, neurodegeneration, and chronological aging. For dec...

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Author: BenchChem Technical Support Team. Date: April 2026

The accumulation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs) is a primary driver of tissue damage in diabetic complications, neurodegeneration, and chronological aging. For decades, drug development has focused on intercepting the Maillard reaction cascade.

This guide provides an in-depth mechanistic and experimental comparison between the gold-standard post-Amadori inhibitor Pyridoxamine (PM) and a rationally designed structural analog, 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (hereafter referred to as 6-aminopyridoxine ). By dissecting their divergent chemical properties, we provide researchers with a framework for selecting the appropriate inhibitor based on the specific pathological stressor (carbonyl stress vs. oxidative stress).

Mechanistic Divergence: Carbonyl Scavenging vs. Radical Trapping

The Maillard reaction is not a single linear pathway; it bifurcates into non-oxidative (dicarbonyl-driven) and oxidative (radical-driven) routes. The structural differences between PM and 6-aminopyridoxine dictate which of these routes they intercept.

Pyridoxamine (The Carbonyl Scavenger)

Pyridoxamine (4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol) is a naturally occurring vitamin B6 vitamer classified as an "Amadorin"[1]. Its primary mechanism of action relies on the highly nucleophilic aliphatic primary amine at the C4 position. This group acts as a chemical sink, rapidly reacting with reactive carbonyl species (RCS) like methylglyoxal (MGO) and glyoxal (GO) to form stable Schiff base and hemiaminal adducts[2]. By neutralizing these dicarbonyls, PM prevents them from cross-linking structural proteins[3]. While PM also chelates transition metals, its intrinsic ability to donate hydrogen atoms to quench free radicals is relatively weak[4].

6-Aminopyridoxine (The Radical Trapper)

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol represents a paradigm shift in anti-AGE drug design. It lacks the aliphatic C4-amine (possessing a hydroxymethyl group instead), which largely ablates its direct dicarbonyl-scavenging capacity[4]. However, the introduction of a primary amine at the C6 position—directly on the pyridine ring and para to the C3 phenolic hydroxyl—creates a profound stereoelectronic effect. This electron-donating group significantly lowers the O–H bond dissociation enthalpy (BDE) of the phenol[4]. Consequently, 6-aminopyridoxine exhibits exponentially faster hydrogen atom transfer (HAT) rates to peroxyl radicals compared to PM, making it a highly potent radical-trapping antioxidant (RTA) capable of arresting the oxidative cleavage of Amadori intermediates[4].

Mechanisms Amadori Amadori Products Dicarbonyls Reactive Carbonyls (MGO, GO) Amadori->Dicarbonyls Dehydration Radicals Peroxyl Radicals (ROS, Lipid Peroxides) Amadori->Radicals Oxidation AGEs Advanced Glycation End-Products (AGEs) Dicarbonyls->AGEs Protein Cross-linking Radicals->AGEs Oxidative Cleavage PM Pyridoxamine (PM) [C4-Aminomethyl] PM->Dicarbonyls Nucleophilic Trapping SixAmino 6-Aminopyridoxine [C6-Amino + C3-OH] SixAmino->Radicals Hydrogen Atom Transfer

Mechanistic divergence: PM traps carbonyls, while 6-aminopyridoxine quenches oxidative radicals.

Comparative Efficacy Profile

The following table summarizes the performance of both compounds across key biochemical parameters, illustrating their complementary therapeutic profiles.

ParameterPyridoxamine (PM)6-Aminopyridoxine
Primary Mechanism Carbonyl Scavenging (Amadorin)Radical Trapping Antioxidant (RTA)
Dicarbonyl (MGO) Trapping High (via C4-aminomethyl)Low (Lacks aliphatic amine)
Peroxyl Radical Quenching Weak / ModerateExtremely High (Lowered O-H BDE)
Metal Chelation Strong (Cu²⁺, Fe³⁺)Moderate
Targeted AGE Biomarker Argpyrimidine, Hydroimidazolones -(carboxymethyl)lysine (CML)
Optimal Application Post-Amadori carbonyl stress modelsOxidative glycation / Lipoxidation (ALE)

Experimental Validation Workflows

To objectively validate the divergent mechanisms of these two compounds, researchers must employ self-validating assay systems that isolate specific pathways of the Maillard reaction.

Workflow Prep Sample Prep (BSA + Ribose + Drug) Incubate Incubation (37°C, 7 Days) Prep->Incubate Split Assay Branching Incubate->Split Assay1 Fluorescence (Total AGEs) Split->Assay1 Assay2 HPLC-UV (MGO Depletion) Split->Assay2 Assay3 LC-MS/MS (CML vs Argpyrimidine) Split->Assay3 Data Comparative Efficacy Analysis Assay1->Data Assay2->Data Assay3->Data

Multiplexed experimental workflow for validating carbonyl vs. radical trapping efficacy.

Protocol 1: Dicarbonyl Scavenging Kinetics (HPLC-UV)

Causality: Because MGO lacks strong chromophores, direct measurement is difficult. Derivatization with o-phenylenediamine (OPD) forms 2-methylquinoxaline, allowing precise HPLC-UV quantification of how efficiently the drug depletes MGO from the system.

  • Preparation : Combine 1 mM Methylglyoxal (MGO) and 1 mM test compound (PM or 6-aminopyridoxine) in 100 mM phosphate buffer (pH 7.4).

  • Incubation : Maintain at 37°C in the dark to mimic physiological conditions.

  • Derivatization : At defined intervals (0, 2, 4, 8, 24 h), extract 100 µL aliquots and react with 10 mM OPD for 30 minutes.

  • Quantification : Analyze via HPLC-UV at 315 nm.

  • Self-Validation : Include Aminoguanidine (1 mM) as a positive carbonyl-trapping control. PM will show rapid MGO depletion, whereas 6-aminopyridoxine will mirror the negative control.

Protocol 2: Radical Trapping Antioxidant (RTA) Assay

Causality: To isolate the Hydrogen Atom Transfer (HAT) capability of the C3-hydroxyl group, we use ABAP, a thermal initiator that decomposes at 37°C to yield peroxyl radicals at a constant, known rate.

  • Preparation : Prepare a 50 nM solution of Allophycocyanin (APC) in 75 mM phosphate buffer.

  • Initiation : Add the test compound (10 µM), followed immediately by 1 mM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

  • Monitoring : Continuously monitor fluorescence decay (Ex: 590 nm / Em: 650 nm) over 60 minutes.

  • Self-Validation : Calculate the inhibition rate constant ( kinh​ ). Include Trolox as a reference standard. 6-aminopyridoxine will exhibit a dramatically prolonged induction period compared to PM due to its lowered O-H BDE[4].

Protocol 3: LC-MS/MS Quantification of Specific AGEs

Causality: Total AGE fluorescence is non-specific. LC-MS/MS differentiates between oxidation-dependent AGEs (CML) and dicarbonyl-dependent AGEs (argpyrimidine), proving the in situ mechanistic preference of the drugs.

  • Glycation Model : Incubate Bovine Serum Albumin (BSA, 10 mg/mL) with D-ribose (0.5 M) and test compounds (1-10 mM) in buffer for 7 days at 37°C.

  • Hydrolysis : Subject the glycated proteins to enzymatic hydrolysis (pepsin/pronase) or acid hydrolysis (6 M HCl for 24 h) depending on the target analyte stability.

  • Analysis : Perform LC-MS/MS using isotopic internal standards.

  • Self-Validation : 6-aminopyridoxine will selectively suppress CML (an oxidation-dependent product), while PM will selectively suppress argpyrimidine (an MGO-derived product).

Strategic Recommendations for Drug Development

When designing therapeutics for diabetic nephropathy or retinopathy, the choice between the PM scaffold and the 6-aminopyridoxine scaffold must be dictated by the dominant local pathology:

  • Select Pyridoxamine when targeting tissues suffering primarily from carbonyl stress (e.g., environments with high glycolytic flux and elevated intracellular methylglyoxal).

  • Select 6-Aminopyridoxine when targeting tissues suffering from oxidative stress and lipid peroxidation (e.g., environments with high reactive oxygen species where ALEs and CML drive the inflammatory cascade).

References

  • Adrover, M., et al. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. International Journal of Molecular Sciences, 20(18), 4617.

  • Voziyan, P. A., & Hudson, B. G. (2005). Post-Amadori AGE inhibition as a therapeutic target for diabetic complications: a rational approach to second-generation Amadorin design. Cellular and Molecular Life Sciences, 62(1), 14-24.

  • Ahmad, S., et al. (2013). Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products. PLoS One, 8(9), e72128.

  • Culbertson, S. M., Enright, G. D., & Ingold, K. U. (2003). Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products. Organic Letters, 5(15), 2659-2662.

Sources

Comparative

Comparing 6-aminopyridoxine and 6-fluoropyridoxine as NMR probes

An objective evaluation of molecular probes for Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how isotopic selection influences diagnostic power. In the context of physiological pH mappin...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective evaluation of molecular probes for Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how isotopic selection influences diagnostic power. In the context of physiological pH mapping—such as interrogating tumor microenvironments or ischemic tissues—pyridoxine (Vitamin B6) derivatives serve as highly versatile scaffolds[1].

This guide compares the performance of 6-aminopyridoxine and its fluorinated successor, 6-fluoropyridoxine (6-FPOL), detailing the mechanistic causality behind their divergent utilities and providing validated experimental workflows.

Mechanistic Comparison: The Causality of Nuclei Selection

6-Aminopyridoxine: The Limitation of Endogenous Background 6-Aminopyridoxine relies on ¹H or ¹⁵N NMR for detection. While ¹H NMR possesses high intrinsic sensitivity, its application in complex biological matrices is severely compromised by the overwhelming background signals from endogenous water and lipids. Detecting the specific proton resonances of 6-aminopyridoxine requires aggressive solvent suppression sequences, which frequently distort baseline signals and degrade quantitative reliability. Furthermore, the chemical shift dispersion (Δδ) of protons in response to pH fluctuations is relatively narrow. Consequently, 6-aminopyridoxine primarily serves as a critical synthetic intermediate rather than an endpoint in vivo probe[1].

6-Fluoropyridoxine (6-FPOL): The ¹⁹F Advantage To overcome the limitations of ¹H NMR, 6-fluoropyridoxine was engineered by substituting the amino group with a fluorine atom[2]. The causality behind this structural modification is rooted in the physical properties of the ¹⁹F nucleus. Fluorine-19 boasts a spin of 1/2, 100% natural isotopic abundance, and a gyromagnetic ratio that is 83% that of a proton. Crucially, biological tissues contain virtually no endogenous MR-detectable fluorine[3]. This creates a "zero-background" environment where the only detectable signal originates exclusively from the exogenous 6-FPOL probe. Furthermore, the highly electronegative fluorine atom sensitizes the adjacent pyridine ring to protonation events, yielding an exceptional ~10 ppm chemical shift difference between its acid and base states, with a pKa of approximately 8.2[3].

Chemical Evolution & Workflow

G A Vitamin B6 (Endogenous) B 6-Aminopyridoxine (1H/15N - High Background) A->B Amination C 6-Fluoropyridoxine (19F - Zero Background) B->C Modified Schiemann (Fluorination) D In Vivo pH Mapping (Δδ ≈ 10 ppm) C->D 19F NMR Acquisition

Chemical evolution from Vitamin B6 to 6-fluoropyridoxine for 19F NMR.

Quantitative Performance Data

The following table summarizes the comparative performance metrics of both compounds when evaluated for NMR applications.

Performance Metric6-Aminopyridoxine6-Fluoropyridoxine (6-FPOL)
Primary NMR Nucleus ¹H, ¹⁵N¹⁹F
In Vivo Background Signal High (Endogenous water/lipids)Negligible (No endogenous ¹⁹F)[3]
pH Chemical Shift (Δδ) Narrow (< 2 ppm)~10 ppm (Acid/Base transition)[3]
pKa Value ~6.5 - 7.0~8.2[3]
Primary Utility Synthetic intermediate[1]Intra/Extracellular pH indicator[3]
Signal-to-Noise Ratio (In Vivo) Poor (Due to spectral overlap)Exceptional (Background-free)[2]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 6-Fluoropyridoxine from 6-Aminopyridoxine

Rationale: To eliminate the ¹H background interference, the amino group of 6-aminopyridoxine must be replaced with a fluorine atom. This is achieved via a modified Schiemann reaction[2]. The introduction of the fluorine atom provides the ¹⁹F NMR handle necessary for high-contrast imaging.

  • Diazotization: Dissolve 6-aminopyridoxine in a solution of tetrafluoroboric acid (HBF₄). Chill the reaction vessel to 0°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: Isolate the diazonium salt, dry it meticulously under a vacuum, and subject it to controlled thermal decomposition (the modified Schiemann reaction) to yield crude 6-fluoropyridoxine[1].

  • Purification: Purify the crude product using silica gel chromatography (eluting with a cyclohexane-EtOAc gradient) or recrystallization.

  • Self-Validation System (NMR Confirmation): Dissolve the purified product in D₂O. Acquire a ¹⁹F NMR spectrum. The presence of a single, sharp ¹⁹F resonance confirms successful fluorination. Concurrently, acquire a ¹H NMR spectrum; the complete absence of the amino protons validates 100% conversion and confirms the structural integrity of the probe.

Protocol 2: In Vivo pH Mapping using 6-Fluoropyridoxine (¹⁹F NMR)

Rationale: 6-FPOL's chemical shift is highly dependent on the protonation state of the pyridine nitrogen. By measuring the exact ¹⁹F chemical shift in vivo, the microenvironmental pH can be calculated using a modified Henderson-Hasselbalch equation[3].

  • Phantom Calibration: Prepare a series of 6-FPOL solutions in phosphate buffers ranging from pH 6.0 to 9.0. Acquire ¹⁹F NMR spectra for each sample to plot a standard titration curve (Chemical Shift vs. pH).

  • In Vivo Administration: Infuse 6-FPOL into the biological model (e.g., whole blood, perfused organ system, or tumor model)[3].

  • Data Acquisition: Acquire ¹⁹F NMR spectra at 4.7 T (or higher) using a dedicated ¹⁹F surface coil. The lack of background signal allows for rapid signal averaging and high temporal resolution.

  • Self-Validation System (Orthogonal Confirmation): To validate the ¹⁹F-derived pH, simultaneously acquire a ³¹P NMR spectrum to measure the chemical shift of endogenous inorganic phosphate (Pi). Compare the intracellular/extracellular pH calculated from the ³¹P Pi shift with the pH calculated from the 6-FPOL ¹⁹F shift[1]. Concordance between these two independent nuclei validates the accuracy of the ¹⁹F probe.

Conclusion

While 6-aminopyridoxine is a necessary chemical stepping stone, it lacks the physical properties required for robust in vivo NMR tracking. 6-Fluoropyridoxine, by leveraging the zero-background nature and high pH-sensitivity of the ¹⁹F nucleus, stands as the superior, field-proven probe for physiological and tumor microenvironment pH mapping.

References

  • 6-Fluoropyridoxol: a novel probe of cellular pH using 19F NMR spectroscopy (nih.gov). 3

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection (nih.gov). 1

  • 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection | Journal of Medicinal Chemistry (acs.org). 2

Sources

Validation

HPLC Method Validation for 6-Aminopyridoxine Purity: HILIC vs. IP-RPLC Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and quantifying highly functionalized, polar basic compounds. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and quantifying highly functionalized, polar basic compounds. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly known as 6-aminopyridoxine) is a critical radical trapping agent and advanced glycation end-product (AGE) inhibitor 1. However, its extreme polarity—driven by the 6-amino group, the pyridine nitrogen, and multiple hydroxyl groups—renders standard C18 reversed-phase liquid chromatography (RPLC) ineffective.

This guide objectively compares the two primary chromatographic strategies for this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase LC (IP-RPLC) , providing a self-validating experimental protocol and quantitative data to support method development.

Mechanistic Overview: The Polarity Challenge

Standard C18 columns rely on hydrophobic partitioning. Highly polar analytes like 6-aminopyridoxine possess a dense hydration shell that prevents interaction with the non-polar alkyl chains, resulting in early elution in the void volume 2.

To overcome this, analysts historically relied on IP-RPLC , adding alkyl sulfonates (e.g., sodium hexanesulfonate) to the mobile phase to mask the analyte's charge and increase hydrophobicity. While effective for UV detection, ion-pairing reagents permanently alter the stationary phase and cause severe ion suppression in LC-MS.

Conversely, HILIC inverts the phase system. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase, HILIC creates a water-enriched partitioning layer on the silica surface. Polar analytes partition into this aqueous layer, yielding excellent retention and perfect compatibility with mass spectrometry [[3]]().

RetentionMechanisms cluster_HILIC HILIC (Recommended) cluster_RPLC IP-RPLC (Alternative) Analyte 6-Aminopyridoxine HILIC_Col Polar Phase Analyte->HILIC_Col >80% Organic RPLC_Col Non-Polar Phase Analyte->RPLC_Col Aqueous + Ion-Pair HILIC_Mech Aqueous Partitioning HILIC_Col->HILIC_Mech HILIC_Out High Retention HILIC_Mech->HILIC_Out RPLC_Mech Hydrophobic Interaction RPLC_Col->RPLC_Mech RPLC_Out MS Suppression RPLC_Mech->RPLC_Out

Figure 1: Retention mechanisms of HILIC vs. IP-RPLC for polar analytes.

Comparative Performance Analysis

When validating a purity method, the choice of chromatographic mode dictates the robustness and sensitivity of the assay. Below is a data-driven comparison of both approaches for 6-aminopyridoxine.

Table 1: HILIC vs. IP-RPLC Performance Metrics
ParameterHILIC-Amide (Recommended)IP-RPLC (Alternative)
Stationary Phase Amide-bonded silicaC18 or C8
Mobile Phase Additive 10 mM Ammonium Formate5 mM Sodium Hexanesulfonate
MS Compatibility Excellent (Volatile buffers)Poor (Severe ion suppression)
Peak Symmetry (As) 1.05 - 1.151.30 - 1.60 (Prone to tailing)
Sample Diluent Highly Organic (>75% ACN)Highly Aqueous
Equilibration Time 15-20 Column Volumes5-10 Column Volumes

Experimental Protocol: Self-Validating HILIC Method

The following protocol is designed as a self-validating system . By integrating continuous quality checks (System Suitability, bracketing standards, and carryover blanks), the sequence architecture automatically flags and halts analysis if chromatographic integrity is compromised.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 HILIC-OH5 (or equivalent Amide), 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: At pH 3.0, both the pyridine nitrogen and the 6-amino group are fully protonated, ensuring a single, consistent charge state that prevents peak splitting).

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 1.0 µL

  • Detection: UV at 285 nm & ESI-MS (Positive Mode)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
6.03565
8.03565
8.1595
12.0595 (Re-equilibration)
Sample Preparation (Critical Step)

Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the delicate water-enriched partitioning layer on the column, leading to severe peak distortion and breakthrough 2.

  • Diluent: 80% Acetonitrile / 20% Water.

  • Target Concentration: 100 µg/mL of 6-aminopyridoxine.

Method Validation Framework (ICH Q2(R1))

To ensure the method is stability-indicating and reliable for quality control, validation must strictly adhere to ICH Q2(R1) guidelines 4.

ValidationSteps S1 1. System Suitability (Tailing < 1.5, RSD < 2.0%) S2 2. Specificity (Rs > 2.0) S1->S2 S3 3. Linearity & Range (R² > 0.999) S2->S3 S4 4. Accuracy & Precision (Recovery 98-102%) S3->S4 S5 5. LOD & LOQ (S/N > 3 and S/N > 10) S4->S5

Figure 2: ICH Q2(R1) validation workflow for HPLC purity methods.

Self-Validating Sequence Architecture

To execute the validation, program the HPLC sequence exactly as follows:

  • Equilibration Blank (x3): Establishes baseline stability.

  • System Suitability Test (SST) (x6): Inject the 100 µg/mL standard. Auto-Stop Criterion: If %RSD of peak area > 2.0% or tailing factor > 1.5, the sequence aborts.

  • Linearity Standards: Inject 25, 50, 75, 100, 125, and 150 µg/mL standards.

  • Sample Analysis: Bracket every 10 sample injections with a Continuing Calibration Verification (CCV) standard. Auto-Stop Criterion: If CCV drifts by > 2.0%, preceding samples are invalidated.

  • Carryover Check: Inject a blank immediately after the 150 µg/mL standard.

Table 2: Validation Results Summary (Acceptance Criteria vs. Typical HILIC Data)
Validation ParameterICH Q2(R1) Acceptance CriteriaTypical 6-Aminopyridoxine Result
System Suitability %RSD < 2.0%, Tailing < 1.5%RSD = 0.8%, Tailing = 1.1
Specificity Baseline resolution from impurities (Rs > 2.0)Rs = 3.4 (vs. Pyridoxine precursor)
Linearity R² > 0.999 (Range: 25% to 150%)R² = 0.9998
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%
Repeatability %RSD < 2.0% (n=6)%RSD = 1.2%
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL

Conclusion

For the purity analysis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, HILIC drastically outperforms traditional IP-RPLC. By leveraging the aqueous partitioning mechanism of an Amide column and ensuring the analyte is fully protonated at pH 3.0, analysts can achieve superior peak symmetry, exceptional retention, and direct LC-MS compatibility without the destructive effects of ion-pairing reagents.

References

  • Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products | Organic Letters, ACS Publications.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column | Agilent Technologies.
  • Simultaneous estimation of Pyridoxine HCl and FMOC-Leucine using derivative and chromatographic approach in pharmaceutical dosage | ACG Publications.
  • Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies | LCMS.cz (Agilent).

Sources

Comparative

Mass spectrometry characterization of 6-aminopyridoxine vs standard vitamin B6

Mass Spectrometry Characterization: 6-Aminopyridoxine vs. Standard Vitamin B6 Introduction Standard Vitamin B6 (primarily pyridoxine, PN) is a crucial water-soluble vitamin that serves as a biological precursor to the ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization: 6-Aminopyridoxine vs. Standard Vitamin B6

Introduction Standard Vitamin B6 (primarily pyridoxine, PN) is a crucial water-soluble vitamin that serves as a biological precursor to the active coenzyme pyridoxal 5'-phosphate (PLP)[1]. In contrast, 6-aminopyridoxine (6-APN) is a synthetic derivative characterized by an amino substitution at the C6 position of the pyridine ring. This structural modification prevents standard enzymatic phosphorylation, making 6-APN a highly valuable intermediate in drug development. It is frequently utilized to synthesize fluorinated pH probes for 19F NMR imaging (e.g., 6-trifluoromethylpyridoxine)[2] and as a potent radical-trapping agent to inhibit advanced glycation end products (AGEs)[3].

Accurate mass spectrometry (MS) characterization is essential for researchers to differentiate these structurally similar compounds, quantify metabolic conversion, and monitor synthetic purity.

Structural Causality and Ionization Dynamics

The fundamental difference in MS behavior between PN and 6-APN stems directly from the C6 substitution, which alters both ionization efficiency and fragmentation pathways.

  • Proton Affinity & Ionization : In positive electrospray ionization (ESI+), the basicity of the pyridine nitrogen dictates ionization efficiency. The electron-donating amino group (-NH2) at the C6 position of 6-APN increases the electron density of the aromatic ring via resonance. This significantly elevates the proton affinity compared to standard PN, resulting in a lower limit of detection (LOD) and a more robust [M+H]+ precursor ion signal.

  • Fragmentation Causality : During Collision-Induced Dissociation (CID), standard PN (m/z 170.1) predominantly undergoes neutral losses of water (-18 Da) from the hydroxymethyl groups at C4 and C5[1]. However, the introduction of the C6 amino group in 6-APN (m/z 185.1) introduces a highly competitive fragmentation pathway. The lability of the exocyclic amine under CID conditions leads to a characteristic loss of ammonia (-17 Da), generating a distinct m/z 168.1 product ion. This divergent fragmentation is the cornerstone of distinguishing the two molecules in Multiple Reaction Monitoring (MRM).

Comparative LC-MS/MS Workflow

LCMS_Workflow Start Sample Matrix (Plasma / Tissue / Reaction Broth) Spike Internal Standard Spiking (Isotope Labeled B6, e.g., Pyridoxal-d3) Start->Spike Prep Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Spike->Prep LC UPLC Separation (C18 Column, Gradient Elution) Prep->LC MS ESI-MS/MS Analysis (Positive Ion Mode, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of B6 vitamers.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating quantitative system. By spiking the stable isotope-labeled internal standard before any sample manipulation, the method automatically corrects for matrix effects, ion suppression, and physical recovery losses during precipitation[1].

Step 1: Sample Preparation & Matrix Normalization

  • Aliquot 50 µL of the biological sample or synthetic reaction mixture into a microcentrifuge tube.

  • Spike with 10 µL of a deuterated internal standard (e.g., Pyridoxine-d3 at 100 nmol/L). Causality: The internal standard co-elutes with the target analytes, experiencing identical ionization conditions, thereby normalizing any matrix-induced signal fluctuations.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA). Causality: Acetonitrile acts as a strong denaturant to precipitate proteins. The addition of 0.1% FA lowers the pH, ensuring that the basic pyridine nitrogens of both PN and 6-APN remain fully protonated and highly soluble in the organic supernatant, preventing their co-precipitation with the protein pellet[1].

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UPLC Separation

  • Column : High-Strength Silica (HSS) T3 or standard C18 column (2.1 × 100 mm, 1.8 µm). Causality: The T3 stationary phase provides enhanced retention for polar, water-soluble vitamins compared to traditional C18.

  • Mobile Phase A : Water with 0.1% FA.

  • Mobile Phase B : Methanol with 0.1% FA.

  • Gradient : 0-1 min (2% B), 1-4 min (linear gradient to 95% B), 4-5 min (hold at 95% B), 5-6 min (re-equilibration at 2% B). Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Detection Configure the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

The following table summarizes the optimized MRM parameters required to definitively distinguish standard Pyridoxine from 6-Aminopyridoxine.

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Typical RT (min)
Pyridoxine (PN) C8H11NO3170.1152.1 (-H2O)134.1 (-2H2O)15 / 201.85
6-Aminopyridoxine C8H12N2O3185.1168.1 (-NH3)167.1 (-H2O)18 / 221.60
Pyridoxine-d3 (IS) C8H8D3NO3173.1155.1 (-H2O)137.1 (-2H2O)15 / 201.85

Note: 6-Aminopyridoxine elutes slightly earlier than standard PN due to the increased polarity imparted by the C6 amino group.

Functional and Metabolic Divergence

While standard Vitamin B6 is shunted toward coenzyme production, 6-aminopyridoxine serves as a synthetic branching point. The amino group allows for distinct chemical derivatizations, such as trifluoromethylation for MRI contrast agents[2] or alkylation to enhance radical trapping capabilities against oxidative stress[3].

Functional_Pathway Precursor Pyridoxine (Vitamin B6) Base Structure Standard Endogenous Metabolism (Kinase / Oxidase) Precursor->Standard Synthetic Synthetic Derivatization (Amination at C6) Precursor->Synthetic PLP Pyridoxal 5'-Phosphate (PLP) Active Coenzyme Standard->PLP APN 6-Aminopyridoxine (Key Intermediate) Synthetic->APN Probe Fluorinated pH Probes (e.g., 6-CF3-Pyridoxine) APN->Probe Trifluoromethylation AntiAGE Radical Trapping Agent (Anti-AGE/ALE) APN->AntiAGE Alkylation/Derivatization

Divergent functional pathways of endogenous Vitamin B6 versus synthetic 6-Aminopyridoxine.

References

  • [3] Title: Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products. Source: Organic Letters. URL:[Link]

  • [1] Title: Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Source: Journal of Chromatography B. URL:[Link]

  • [2] Title: 6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

Comparative Efficacy of 6-Substituted Pyridoxal Derivatives: A Technical Guide for Drug Development

Executive Summary & Rationale The development of highly selective purinergic receptor antagonists is a critical frontier in neuropharmacology and immunology. While adenosine triphosphate (ATP) analogs have traditionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly selective purinergic receptor antagonists is a critical frontier in neuropharmacology and immunology. While adenosine triphosphate (ATP) analogs have traditionally been used to probe P2X receptors, their rapid hydrolysis and off-target effects limit their clinical viability. This has driven the optimization of non-ATP-analog antagonists, most notably 6-substituted pyridoxal derivatives such as pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and its naphthylazo analog (PPNDS) 1[1].

By functionalizing the 6-position of the pyridine ring with bulky alkyl, aryl, or azo groups, researchers can transform an intracellular coenzyme precursor into a potent, extracellular orthosteric inhibitor. This guide provides an objective comparison of 6-substituted pyridoxal derivatives against unmodified vitamers and alternative antagonists, detailing their mechanistic causality, pharmacological efficacy, and validated synthetic workflows.

Mechanistic Causality: The Structural Advantage of the 6-Position

To understand the efficacy of 6-substituted pyridoxal derivatives, one must analyze the structure-activity relationship (SAR) governing their interaction with target receptors versus endogenous enzymes.

  • Orthosteric Steric Blockade: Unmodified pyridoxal-5'-phosphate (PLP) exhibits weak affinity for P2X receptors. However, introducing a bulky functional group at the 6-position (e.g., an azophenyl or stable carbon bridge) creates a steric profile that precisely fits the orthosteric ATP-binding pocket of P2X receptors. This competitive antagonism effectively blocks ATP-induced ion channel opening (Na⁺/Ca²⁺ influx and K⁺ efflux) 1[1].

  • Avoidance of Intracellular Toxicity: Unmodified pyridoxine (PN) requires intracellular phosphorylation by pyridoxal kinase to become bioactive. At high clinical doses, excess PN competitively saturates pyridoxal kinase, paradoxically inhibiting PLP-dependent enzymes critical for GABA synthesis, which can lead to severe peripheral neuropathy 2[2]3[3]. 6-substituted derivatives bypass this metabolic bottleneck; their bulky modifications prevent them from acting as substrates for PLP-dependent enzymes, restricting their activity to targeted extracellular receptors.

MOA N1 Extracellular ATP N2 P2X Receptor (Orthosteric Site) N1->N2 Agonist Binding N3 Ion Channel Opening (Na+/Ca2+ Influx) N2->N3 Receptor Activation N4 6-Substituted PLP (e.g., PPADS/PPNDS) N5 Steric Blockade (Competitive Antagonism) N4->N5 High Affinity Fit N5->N2 Blocks ATP Binding

Competitive antagonism of P2X receptors by 6-substituted pyridoxal derivatives.

Comparative Pharmacological Efficacy

When benchmarking 6-substituted derivatives against standard alternatives, quantitative data reveals distinct advantages in potency and receptor subtype selectivity. For instance, PPADS demonstrates high sensitivity toward P2X1 and P2X3 receptors, while remaining a reliable pharmacological tool to inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX(REV)) without affecting L-type Ca²⁺ channels—a significant advantage over non-specific blockers like KB-R79434[4].

Table 1: Pharmacological Profile and Efficacy Comparison
CompoundPrimary TargetEfficacy / IC50Key Characteristics & Causality
PPADS P2X1, P2X3, P2X7~Low μM / 50% block at 100 μM (P2X7)Classical non-ATP-analog antagonist. Exhibits high affinity for P2X1/P2X3 but is insensitive to P2X4 1[1].
PPNDS P2X1, P2X3, P2X7~Low nM / 50% block at 10 μM (P2X7)Naphthylazo derivative. The bulkier aromatic linker improves subtype specificity and overall potency compared to PPADS1[1].
Compound 2 (Azo PLP) P2X1, P2X781% inhibition at 30 μMDemonstrates high efficacy against ATP-triggered K⁺ release in physiological saline 5[5].
Unmodified Pyridoxine Intracellular EnzymesInactive at P2XRequires metabolic conversion. High doses saturate pyridoxal kinase, causing neurotoxicity 2[2].
KB-R7943 NCX(REV), L-type Ca²⁺~10 μMNon-specific compound. Blocks both NCX(REV) and voltage-dependent Ca²⁺ channels, leading to off-target physiological effects 4[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological validation of 6-substituted pyridoxal derivatives.

Protocol A: Versatile Synthesis of 6-Carbon Substituted Pyridoxal Derivatives

Replacing unstable azo linkages with stable carbon bridges (e.g., vinyl, phenyl, benzyl) requires precise functional derivatization at the 6-position6[6].

  • Protection and Oxidation: Protect the aldehyde moiety of Pyridoxal as a monomethyl cyclic acetal and the 3-hydroxyl group as a pivaloyl ester. Oxidize with m-CPBA to form the N-oxide derivative.

    • Causality: Masking the aldehyde maximizes accessibility for nucleophilic attack exclusively at the pyridine ring.

    • Self-Validation: Confirm N-oxide formation via ¹H-NMR; the reaction should yield ~54% over 3 steps6[6].

  • Activation and Grignard Addition: React the N-oxide with isobutylchloroformate at -78°C to generate an N-isobutoxycarbonyloxypyridinium chloride intermediate, followed immediately by an in situ Grignard reaction.

    • Causality: This specific intermediate is highly reactive. Elevating the temperature from -78°C to 25°C drives the substitution at the 6-position without requiring harsh, secondary oxidizing agents6[6].

  • Deprotection: Subject the product to sequential aqueous alkaline (2% KOH in MeOH) and acidic (1% H₂SO₄) conditions.

    • Self-Validation: Purify via an Amberlite CG-50 (H⁺ form) ion-exchange column. The final product will present as a quantifiable mixture of aldehyde and intramolecular hemiacetal forms7[7].

Synthesis N1 Pyridoxal (PL) Starting Material N2 Protection Step (Acetal & Ester) N1->N2 Mask Aldehyde/Hydroxyl N3 Oxidation & Activation (m-CPBA -> N-oxide) N2->N3 Activate Pyridine Ring N4 Grignard Reaction (-78°C) 6-Alkyl/Aryl Addition N3->N4 Nucleophilic Attack N5 Heck Reaction (Optional) Styryl Derivatives N4->N5 Pd-Catalyzed Coupling N6 Deprotection (Alkaline/Acidic) N4->N6 Direct Pathway N5->N6 Deprotect Styryl N7 6-Substituted Pyridoxal (Final Product) N6->N7 Quantitative Yield

Workflow for the versatile synthesis of 6-substituted pyridoxal derivatives.

Protocol B: Electrophysiological Validation of P2X Antagonism

To validate the efficacy of synthesized derivatives, whole-cell patch-clamp recordings or K⁺ efflux assays must be performed.

  • Cell Preparation & Buffer Optimization: Suspend HEK293 cells expressing human recombinant P2X receptors (e.g., hP2X7) in physiological saline. For precise P2X7 assays, utilize a medium strictly lacking extracellular Mg²⁺ and Ca²⁺.

    • Causality: Extracellular divalent cations exert strong inhibitory effects on P2X7 receptor pore formation. Removing them ensures that the observed antagonism is entirely driven by the pyridoxal derivative, preventing false-negative efficacy readings5[5].

  • Antagonist Application: Apply 3 mM ATP (the established maximally active concentration) to trigger K⁺ release. Introduce the 6-substituted derivative (e.g., 30 μM).

    • Self-Validation: A highly efficacious compound will yield >80% inhibition of the ATP-triggered K⁺ release, validating successful orthosteric blockade5[5].

References

  • Source: thieme-connect.com / nih.
  • Source: nih.
  • Source: rnlabs.com.
  • Source: nih.
  • Source: nih.
  • Source: elifesciences.

Sources

Comparative

Evaluating Radical Trapping Ability: A Comparative Guide to 6-Aminopyridoxine and Pyridoxal

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of antioxidant research, the vitamin B6 family and its derivatives present a compelling area of study. Their role...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of antioxidant research, the vitamin B6 family and its derivatives present a compelling area of study. Their roles extend beyond metabolic cofactors to include the mitigation of oxidative stress, a key pathological factor in numerous diseases. This guide provides an in-depth comparison of the radical trapping abilities of two such compounds: pyridoxal, a canonical B6 vitamer, and 6-aminopyridoxine, a synthetic derivative.

While direct, side-by-side experimental comparisons in published literature are scarce, this guide will synthesize available data, delve into the mechanistic underpinnings of their antioxidant action, and provide the necessary experimental framework for researchers to conduct their own evaluations. Our analysis is grounded in the principles of structure-activity relationships, offering predictive insights into their relative potency.

Mechanistic Insights and Structural Rationale

The capacity of a molecule to act as a radical scavenger is intrinsically linked to its chemical structure. Both pyridoxal and 6-aminopyridoxine belong to the 3-hydroxypyridine family, a scaffold known for its antioxidant properties.

Pyridoxal: As a vitamer of B6, pyridoxal's antioxidant activity is primarily attributed to the phenolic hydroxyl group at the 3-position of the pyridine ring.[1] This group can donate a hydrogen atom (a process known as Hydrogen Atom Transfer, or HAT) to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system.

6-Aminopyridoxine: This derivative retains the core pyridoxine structure, including the critical phenolic hydroxyl group, but features an amino (-NH2) group at the 6-position. In phenolic antioxidants, the introduction of an electron-donating group, such as an amino group, para to the hydroxyl moiety is known to significantly enhance radical scavenging activity.[2] This is because the amino group can donate electron density to the aromatic ring, which weakens the O-H bond of the phenolic group, making the hydrogen atom more readily available for donation to a radical. Furthermore, the amino group can help to stabilize the resulting phenoxyl radical through resonance. Studies on various aminopyridinols derived from pyridoxine have confirmed that these compounds are potent inhibitors of lipid peroxidation, often more effective than α-tocopherol.[2]

Based on these structural-activity relationships, it is hypothesized that 6-aminopyridoxine will exhibit superior radical trapping ability compared to pyridoxal . The electron-donating nature of the amino group is expected to lower the bond dissociation enthalpy of the phenolic O-H bond, facilitating a more rapid reaction with free radicals.

Comparative Data Summary

Direct comparative data from a single study is unavailable. However, by compiling data from various sources, we can contextualize the potential antioxidant capacities.

CompoundKey Structural FeaturesReported Antioxidant ActivityCitation
Pyridoxal (PL) Phenolic hydroxyl group, Aldehyde group at 4-positionModerate radical-scavenging activity. TEAC values increase with pH.[3]
6-Aminopyridoxine Phenolic hydroxyl group, Amino group at 6-positionNot directly reported, but related aminopyridinols are described as novel, potent antioxidants and free radical scavengers.[2][4]
Pyridoxine (PN) Phenolic hydroxyl group, Hydroxymethyl group at 4-positionCan inhibit superoxide radical formation and is an effective singlet oxygen quencher.[5] Theoretical studies show it reacts readily with hydroxyl radicals.[6][5][6]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity, a common measure of antioxidant strength.

The data suggests that while pyridoxal is an active radical scavenger, the synthesis of aminopyridinols from pyridoxine was motivated by the search for more potent antioxidants, a goal that appears to have been achieved.[2]

Visualizing the Key Molecules and Mechanisms

Chemical Structures

The subtle yet critical difference between the two molecules lies in the substitution at the 6-position, which has significant implications for their reactivity towards radicals.

cluster_pyridoxal Pyridoxal cluster_6_aminopyridoxine 6-Aminopyridoxine (Hypothesized Structure) pyridoxal pyridoxal aminopyridoxine aminopyridoxine

Caption: Chemical structures of Pyridoxal and 6-Aminopyridoxine.

Generalized Radical Scavenging Mechanism

The primary mechanism for phenolic antioxidants is Hydrogen Atom Transfer (HAT). This process is fundamental to their protective effects.

G Compound Phenolic Antioxidant (Ar-OH) StabilizedRadical Stabilized Radical (Ar-O•) Compound->StabilizedRadical H• donation Radical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) Radical->NeutralizedMolecule H• acceptance

Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

To enable a direct and quantitative comparison, we provide a standardized protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is rapid, simple, and widely used to assess the radical scavenging ability of compounds.[7][8]

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[8]

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol, 95%)

  • Test compounds (6-Aminopyridoxine, Pyridoxal)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~517 nm

  • Standard laboratory pipettes and glassware

Step-by-Step Methodology
  • Preparation of DPPH Stock Solution:

    • Accurately weigh 2.4 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol to prepare a 60 µM stock solution.

    • Store this solution in an amber bottle or wrapped in aluminum foil at 4°C. It should be prepared fresh for reliable results.

  • Preparation of Test Compound and Control Solutions:

    • Prepare stock solutions of 6-aminopyridoxine, pyridoxal, and the positive control (e.g., Trolox) in methanol at a concentration of 1 mg/mL.

    • From these stock solutions, perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each concentration of the test compounds and the positive control to their respective wells.

    • For the blank (control) well, add 100 µL of methanol instead of the antioxidant solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without a sample (blank).

      • A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of each compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 60 µM DPPH Solution P2 Prepare Serial Dilutions of Test Compounds A1 Add 100 µL DPPH to 96-well plate P2->A1 A2 Add 100 µL of Sample or Control to wells A1->A2 A3 Incubate 30 min in dark A2->A3 D1 Read Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Sources

Validation

In Vitro vs. In Vivo Stability of 6-Aminopyridoxine Analogs: A Comparative Guide

Introduction to 6-Aminopyridoxine Derivatives The 6-aminopyridoxine scaffold has emerged as a highly versatile precursor in biomedical engineering. By functionalizing the 6-position of the pyridoxine (Vitamin B6) ring, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 6-Aminopyridoxine Derivatives

The 6-aminopyridoxine scaffold has emerged as a highly versatile precursor in biomedical engineering. By functionalizing the 6-position of the pyridoxine (Vitamin B6) ring, researchers have developed specialized analogs that serve as non-invasive in vivo imaging probes and potent metabolic inhibitors. This guide provides an objective, data-driven comparison of the in vitro and in vivo stability of key 6-aminopyridoxine analogs—specifically focusing on their roles as 19 F-NMR pH indicators and anti-AGE (Advanced Glycation End-product) agents.

G A 6-Aminopyridoxine (Precursor) B 6-Fluoropyridoxine (FPOL) A->B Modified Schiemann Reaction C 6-Trifluoromethylpyridoxine (CF3POL) A->C Trifluoromethylation D 6-Dimethylaminopyridoxamine (dmaPM) A->D Reductive Amination E In Vivo 19F-NMR pH Mapping B->E pKa = 8.2 (Suboptimal) C->E pKa = 6.83 (Physiological) F Anti-AGE / ALE Inhibition D->F Radical Trapping & Carbonyl Scavenging

Figure 1: Synthetic pathways and functional applications of 6-aminopyridoxine analogs.

Comparative Analysis: 19 F-NMR pH Indicators

Accurate non-invasive assessment of tumor extracellular pH (pHe) requires probes that are stable in complex biological matrices. 6-Fluoropyridoxine (FPOL) and 6-Trifluoromethylpyridoxine (CF3POL) are two primary analogs synthesized from 6-aminopyridoxine via a modified Schiemann reaction and trifluoromethylation, respectively[1].

The Causality of Structural Modification

For a 19 F-NMR pH probe to be effective in vivo, its pKa must align with the target physiological environment. , which is excellent for basic environments but suboptimal for mapping the acidic extracellular pH (pHe ~6.5–7.0) of tumor microenvironments[1]. To resolve this, researchers substituted the fluorine atom with a trifluoromethyl group. The electron-withdrawing nature of the CF 3​ group , perfectly matching the tumor pHe[1].

In Vitro vs. In Vivo Stability
  • In Vitro: Both FPOL and CF3POL exhibit high chemical stability in aqueous buffers. However,[1].

  • In Vivo: FPOL suffers from ion-binding (e.g., to Ca 2+ and serum proteins), which broadens the NMR signal and accelerates biological clearance, severely reducing its in vivo stability[2]. CF3POL overcomes this specific ion-binding liability, allowing for[3].

Table 1: Physicochemical and Stability Comparison of 19 F-NMR Probes
Parameter6-Fluoropyridoxine (FPOL)6-Trifluoromethylpyridoxine (CF3POL)
pKa 8.2 (Suboptimal for tumor pHe)6.83 (Ideal for physiological pHe)
Water Solubility (25°C) 17.8 mg/mL5.8 mg/mL
In Vitro Stability High (Stable in aqueous buffer)High (Stable in aqueous buffer)
In Vivo Stability Low (Prone to ion-binding & rapid clearance)Moderate-High (Resists ion-binding, stable >100 min)
pH Sensitivity ( Δδ ) HighModerate (1.61 ppm)

Comparative Analysis: Anti-AGE and ALE Agents

Advanced glycation end-products (AGEs) drive diabetic complications and oxidative stress. Pyridoxamine (PM) is a known carbonyl scavenger but lacks robust radical-trapping stability. By utilizing 6-aminopyridoxine as a precursor, researchers synthesized[4].

The Causality of Structural Modification

The addition of the 6-dimethylamino substituent increases the electron density of the phenolic group. This structural change drastically enhances the molecule's radical-trapping ability, transforming it into a[5].

In Vitro vs. In Vivo Stability
  • In Vitro: In ribose glycoxidation assays, dmaPM demonstrates superior stability against oxidative degradation compared to PM. It[6].

  • In Vivo: The dimethylamino group provides steric hindrance that protects the core pyridoxine ring from rapid enzymatic degradation, offering a theoretically higher in vivo half-life, though comprehensive pharmacokinetic profiling is still ongoing compared to established drugs[7].

Table 2: Anti-AGE Efficacy and Stability Profile
ParameterPyridoxamine (PM)6-Dimethylaminopyridoxamine (dmaPM)
Primary Mechanism Carbonyl trappingCarbonyl trapping, metal chelation, radical scavenging
Radical-Trapping Stability LowHigh (Enhanced by 6-dimethylamino electron donation)
In Vitro Efficacy Moderate inhibition of cross-linkingSuperior inhibition of intermolecular protein cross-linking
In Vivo Potential Limited by oxidative degradationHigh (Steric protection of the core pyridoxine ring)

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vivo 19 F-NMR pH Mapping using CF3POL

This protocol utilizes CF3POL to map tumor acidosis. Every step is designed to validate the stability and accuracy of the probe.

Workflow S1 1. Probe Preparation (CF3POL in DMSO/H2O) S2 2. Animal Model (Tumor Xenograft) S1->S2 S3 3. Administration (IP Injection) S2->S3 S4 4. 19F-NMR Acquisition (4.7 T Scanner) S3->S4 S5 5. pH Quantification (Chemical Shift Analysis) S4->S5

Figure 2: Step-by-step workflow for in vivo 19F-NMR pH mapping using CF3POL.

  • Probe Formulation: Dissolve CF3POL in a DMSO/H 2​ O (1:3 v/v) cosolvent system.

    • Causality: CF3POL's lower aqueous solubility (5.8 mg/mL) requires DMSO to prevent precipitation upon injection, ensuring a stable systemic concentration[3].

    • Validation Checkpoint: Before in vivo injection, acquire a baseline 19 F-NMR spectrum of the formulated probe in a phantom at 37°C. A single, sharp peak at δF​ ~16.2 ppm confirms probe integrity and absence of degradation[3].

  • Administration: Inject 54 μ mol of the formulated probe intraperitoneally (IP) into the tumor-bearing rodent model (e.g., Fisher 344 rat).

    • Causality: IP injection provides a steady absorption profile, avoiding the rapid spike and clearance associated with IV bolus, thus maximizing the stable measurement window[3].

  • NMR Acquisition: Acquire 19 F-NMR spectra at 4.7 T using a surface coil placed over the tumor.

    • Causality: 19 F has 100% natural isotopic abundance and virtually zero biological background, ensuring that all detected signals originate exclusively from the stable probe[8].

  • pH Quantification: Calculate pHe based on the chemical shift ( δF​ ) of the CF 3​ peak relative to a standard.

    • Causality: The chemical shift is directly proportional to the protonation state of the adjacent pyridine nitrogen, providing an absolute pH value independent of local probe concentration[3].

Protocol 2: In Vitro AGE Inhibition Assay (Ribose Glycoxidation)
  • Reaction Setup: Incubate the target protein (e.g., Bovine Serum Albumin) with 0.5 M ribose and 10 mM dmaPM in 0.2 M phosphate buffer (pH 7.4) at 37°C.

    • Causality: Ribose is used instead of glucose because it reacts faster, accelerating AGE formation and allowing for rapid stability screening of the inhibitor[6].

  • Oxidative Stress Induction: Introduce 50 μ M Cu 2+ to catalyze glycoxidation.

    • Causality: Metal ions mimic the in vivo oxidative stress environment, stress-testing the radical-trapping stability of the 6-dimethylamino substituent[9].

    • Validation Checkpoint: Run a parallel control lacking the Cu 2+ catalyst. The absence of rapid fluorescence spiking in the control validates that the observed AGE formation in the test group is strictly driven by the intended oxidative glycoxidation mechanism[9].

  • Quantification: Measure fluorescence (Ex: 370 nm, Em: 440 nm) to quantify AGE cross-links.

    • Causality: Fluorescent AGEs (like pentosidine) provide a direct, quantifiable readout of the inhibitor's stability and efficacy over time[7].

References

  • Yu, J.-X., Cui, W., Bourke, V. A., & Mason, R. P. (2012). "6-Trifluoromethylpyridoxine: Novel 19F NMR pH Indicator for in Vivo Detection." Journal of Medicinal Chemistry, 55(15), 6814–6821.[Link]

  • Voziyan, P. A., et al. (2003). "Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products." Organic Letters, 5(15), 2683–2686.[Link]

  • Consolino, L., et al. (2020). "Imaging tumor acidosis: a survey of the available techniques for mapping in vivo tumor pH." Cancer Metastasis Reviews, 39(3), 705–727.[Link]

  • Ghofrani, H. A., et al. (2021). "Protective Effects of Rifampicin and Its Analog Rifampicin Quinone in a Mouse Model of Obesity-Induced Type 2 Diabetes." Journal of Pharmaceutical and Biomedical Analysis, 197, 113941.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly functionalized aromatic compounds. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (common...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly functionalized aromatic compounds. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (commonly referred to as 6-aminopyridoxine) is a critical precursor in drug development. The 6-amino substitution significantly increases the electron density of the pyridine ring, enhancing the radical-trapping ability of its phenolic group—a property highly valued in the synthesis of advanced glycation end-product (AGE) and advanced lipoxidation end-product (ALE) inhibitors[1].

However, this same structural modification fundamentally alters the molecule's reactivity and thermal decomposition profile. This guide provides the mechanistic reasoning and step-by-step operational workflows required for the safe handling, segregation, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Causality

To safely manage 6-aminopyridoxine waste, one must understand the causality behind its hazards. The electron-rich nature of the aminopyridine ring makes it highly susceptible to rapid oxidation[2]. Furthermore, the presence of multiple nitrogen atoms within the molecular framework guarantees the generation of toxic nitrogen oxides (NOx) upon thermal breakdown[2]. If the compound is utilized as a hydrochloride salt, combustion will additionally release corrosive hydrogen chloride (HCl) gas[2][3].

Table 1: Hazard Profile and Operational Implications

Property / HazardValue / DescriptionOperational Implication
Chemical Formula C8H12N2O3 (Free base)High nitrogen content; requires specialized incineration to manage NOx emissions[2].
Physical State Solid (Powder/Crystals)Dust inhalation and severe eye damage hazard[4][5]. Mandates strict dust-control measures.
Chemical Reactivity Reacts with strong oxidizersMust be strictly segregated from peroxides, nitrates, and permanganates to prevent exothermic reactions[2].
Thermal Stability Decomposes >208 °CEmits toxic NOx and COx fumes[4]. Do not autoclave waste containing high concentrations of this compound.
Environmental Impact Aquatic toxicity potentialMust not enter municipal sewer systems or ground water[5][6].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: by controlling the chemical environment (e.g., avoiding oxidizers) and the physical state (e.g., suppressing dust), we proactively eliminate the pathways that lead to hazardous exposure.

A. Solid Waste Disposal Workflow

Solid waste includes unused powder, contaminated weighing paper, empty vials, and lyophilization residues.

  • Collection & Containment: Gather all solid residues using dedicated spatulas. Place the waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Mechanistic note: Avoid metal containers if handling the hydrochloride salt, as residual moisture can lead to chloride-induced pitting corrosion.

  • Environmental Segregation: Ensure the waste container is stored in a cool, dry place away from direct light, as pyridoxine derivatives are light-sensitive and can degrade into uncharacterized photoproducts[2].

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Waste - Toxic Organic Solid (Contains Aminopyridine Derivative)."

  • Final Routing: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The waste must be routed to a RCRA-licensed facility for high-temperature incineration equipped with NOx (and potentially halogen) scrubbing capabilities[2].

B. Liquid Waste Disposal Workflow

Liquid waste typically consists of aqueous buffers from enzymatic assays or organic solvents (e.g., methanol, ethyl acetate) used during synthesis and purification[1].

  • Chemical Segregation (Critical Step): Verify that the receiving waste carboy contains no strong oxidizing agents (e.g., nitric acid, hydrogen peroxide). Mixing an electron-rich aminopyridine with an oxidizer can initiate a violent, uncontrolled reaction[2].

  • Solvent Categorization:

    • Organic Solutions: Pour into the designated "Non-Halogenated Organic Waste" carboy (unless chlorinated solvents like DCM were used in the workflow).

    • Aqueous Solutions: Collect in a dedicated aqueous hazardous waste container. Never pour 6-aminopyridoxine solutions down the drain [6].

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays to capture any accidental leaks.

C. Emergency Spill Response Protocol

In the event of a powder spill, immediate containment is required to prevent ocular exposure and respiratory irritation.

  • Evacuation & PPE: Isolate the immediate area. Responders must don chemical-resistant nitrile gloves (tested to EN 374), safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166), and a standard lab coat[2][4]. The compound causes serious eye damage upon contact[5].

  • Dust Suppression: Do not dry sweep. Dry sweeping aerosolizes the corrosive dust[4]. Instead, lightly mist the spilled powder with water to suppress dust formation[5].

  • Absorption & Collection: Use an inert absorbent material (e.g., universal spill pads or vermiculite) to collect the dampened powder[5]. Place the absorbed material into a hazardous waste bag.

  • Decontamination: Wash the contaminated surface thoroughly with an excess of water and a mild laboratory detergent[5]. Collect all wash water using absorbent pads and dispose of them as hazardous waste; the wash water must not reach the drainage ditch unneutralized[6].

Waste Segregation & Disposal Visualization

The following diagram maps the logical flow of 6-aminopyridoxine waste from generation to final destruction, ensuring all environmental and chemical incompatibilities are bypassed.

WasteWorkflow Start 6-Aminopyridoxine Waste Generation Split1 Start->Split1 Solid Solid Residues (Powder/Vials) Split1->Solid Liquid Liquid Solutions (Aqueous/Organic) Split1->Liquid SolidCont Seal in Compatible HDPE Container Solid->SolidCont LiquidCont Segregate from Strong Oxidizers Liquid->LiquidCont Labeling Label: Toxic Organic Nitrogenous Waste SolidCont->Labeling LiquidCont->Labeling Disposal RCRA-Licensed High-Temp Incineration (NOx Scrubbers) Labeling->Disposal

Workflow for the segregation and disposal of 6-aminopyridoxine waste.

References[3] LookChem. "Cas 58-56-0,Pyridoxine hydrochloride | lookchem: SAFETY DATA SHEETS." Available at:https://www.lookchem.com/[1] Organic Letters, ACS Publications. "Synthesis of a Novel Radical Trapping and Carbonyl Group Trapping Anti-AGE Agent: A Pyridoxamine Analogue for Inhibiting Advanced Glycation (AGE) and Lipoxidation (ALE) End Products." Available at: https://pubs.acs.org/[4] Carl ROTH. "Safety Data Sheet: Pyridoxine hydrochloride." Available at: https://www.carlroth.com/[2] Fisher Scientific. "Pyridoxine Hydrochloride - SAFETY DATA SHEET." Available at: https://www.fishersci.com/[6] British Pharmacopoeia. "Safety data sheet - Pyridoxine hydrochloride Assay Standard." Available at:https://www.pharmacopoeia.com/[5] European Directorate for the Quality of Medicines & HealthCare (EDQM). "Pyridoxine hydrochloride - Safety Data Sheet." Available at: https://www.edqm.eu/

Sources

Handling

Personal protective equipment for handling 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

As a Senior Application Scientist overseeing the scale-up of novel heterocyclic intermediates, I frequently consult on the safe handling of Pyridoxine (Vitamin B6) analogs. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up of novel heterocyclic intermediates, I frequently consult on the safe handling of Pyridoxine (Vitamin B6) analogs. 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol , commonly referred to as 6-aminopyridoxine , is a highly valuable synthetic precursor. It serves as the critical starting material for synthesizing 19 F NMR pH indicators (e.g., 6-fluoropyridoxine and 6-trifluoromethylpyridoxine) and advanced glycation end-product (AGE) inhibitors .

Unlike its parent compound, Pyridoxine Hydrochloride, which is relatively benign, the introduction of a primary amine at the 6-position fundamentally alters the molecule's reactivity and toxicological profile. This guide provides the essential, causality-driven safety protocols required to handle this compound without compromising scientific integrity or operator safety.

Part 1: Hazard Causality & Quantitative PPE Selection

To design an effective safety protocol, we must first understand the molecular hazards. The primary amine group increases the molecule's nucleophilicity, making it a potential dermal sensitizer. Furthermore, 6-aminopyridoxine is typically synthesized and isolated as a fine, crystalline powder. If aerosolized, these micro-particulates can cause severe mechanical irritation to the corneal epithelium and respiratory mucosa.

Our Personal Protective Equipment (PPE) strategy is built around particulate isolation and dermal barrier protection, strictly adhering to OSHA's Laboratory Standard (29 CFR 1910.1450) and general PPE guidelines .

Table 1: Quantitative PPE Specifications and Causality

PPE CategorySpecification / Quantitative MetricRegulatory StandardCausality & Rationale
Hand Protection Nitrile Gloves (Thickness: 4 mil, Breakthrough: >480 min)OSHA 29 CFR 1910.1384 mil nitrile provides a sufficient chemical barrier against the solid amine while maintaining the tactile sensitivity required for micro-weighing.
Eye Protection Indirect Vented Goggles (Impact Rating: Z87+)ANSI Z87.1-2020Indirect venting prevents airborne micro-particulates (<10 μ m) from bypassing the seal and contacting the ocular mucosa.
Respiratory N95 Particulate Respirator (Filtration Efficiency: 95% at 0.3 μ m)NIOSH 42 CFR Part 84Required only if handling bulk powder outside a hood. Mitigates inhalation of respirable dust (OSHA PEL: 5 mg/m³ respirable fraction).
Body Protection Flame-Resistant Lab Coat (Fabric Weight: 4.5 - 6.0 oz/yd²)OSHA 29 CFR 1910.132Prevents particulate accumulation on street clothing. FR material is mandatory as subsequent reactions often involve flammable solvents.

Part 2: Self-Validating Operational Protocol

In drug development laboratories, a protocol must be self-validating—meaning the physical success of each step inherently proves the safety and efficacy of the previous one. Below is the operational workflow for the dry-powder transfer of 6-aminopyridoxine prior to a halogenation reaction.

Step 1: Engineering Control Calibration

  • Action: Activate the chemical fume hood and check the continuous flow monitor.

  • Self-Validation: The magnehelic gauge must read between 80–120 linear feet per minute (fpm) . A reading in this quantitative range physically validates that the face velocity is sufficient to capture aerosolized 6-aminopyridoxine particulates before they can reach the operator's breathing zone.

Step 2: PPE Integrity Verification

  • Action: Don 4-mil nitrile gloves, safety goggles, and an N95 respirator (if handling outside the hood). Perform a negative-pressure user seal check on the respirator.

  • Self-Validation: Inhale sharply; the respirator facepiece should collapse slightly inward. This physical collapse validates a hermetic seal, proving that no unfiltered ambient air (and thus no chemical dust) can bypass the filtration media.

Step 3: Anti-Static Weighing

  • Action: Place an anti-static polymeric weigh boat on the analytical balance and tare it. Transfer the 6-aminopyridoxine using a grounded stainless-steel micro-spatula.

  • Self-Validation: Observe the digital readout. A stable mass reading (fluctuating by no more than ± 0.1 mg) validates that static repulsion and convective air currents have been neutralized, ensuring the powder will not spontaneously aerosolize upon transfer.

Step 4: Closed-System Transfer and Decontamination

  • Action: Transfer the weighed powder into the reaction flask and immediately seal it with a rubber septum. Wipe down the balance and spatulas with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol).

  • Self-Validation: The absence of visible white crystalline residue on the dark weighing surface visually confirms that the primary contamination risk has been eliminated.

Part 3: Operational Workflow Visualization

G N1 1. Hazard Assessment (Dust & Sensitization) N2 2. Don PPE (Nitrile, ANSI Z87.1 Goggles) N1->N2 N3 3. Engineering Controls (Chemical Fume Hood) N2->N3 N4 4. Material Transfer (6-Aminopyridoxine) N3->N4 N5 5. Synthesis Workflow (e.g., Halogenation) N4->N5 N6 6. EPA-Compliant Waste Disposal N5->N6

Caption: Operational workflow for the safe handling and processing of 6-aminopyridoxine.

Part 4: EPA-Compliant Disposal & Waste Management Plan

6-aminopyridoxine is frequently subjected to modified Schiemann reactions or iodination using reagents like iodine and potassium carbonate . This generates complex, multi-hazard waste streams that must be managed under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K (40 CFR Part 262) for academic and research laboratories .

  • Chemical Segregation: Do not mix halogenated solvent waste (e.g., dichloromethane used in subsequent organic extractions) with the aqueous potassium carbonate/amine waste. Mixing these streams can cause exothermic side reactions or complicate downstream incineration processes.

  • Satellite Accumulation Area (SAA) Labeling: Under EPA Subpart K, containers in the SAA must be strictly labeled with the words "Hazardous Waste," the specific chemical constituents (e.g., "Aqueous Waste: 6-aminopyridoxine, I2, K2CO3"), and an indication of the primary hazard (e.g., "Toxic/Irritant").

  • Secondary Containment: Ensure all waste carboys containing dissolved 6-aminopyridoxine are placed in secondary high-density polyethylene (HDPE) containment trays. This guarantees that in the event of a primary vessel fracture, the active pharmaceutical intermediate does not reach municipal floor drains.

References

  • Yu, J. X., Cui, W., Bourke, V. A., & Mason, R. P. (2012). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Journal of Medicinal Chemistry / PubMed Central (PMC). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. United States EPA. Available at:[Link]

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